Sofosbuvir impurity C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Sofosbuvir Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity C, a significant related substance in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and analytical profile of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a potential synthetic pathway, detailed analytical methodologies for its characterization, and a summary of relevant quantitative data.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities and degradation products.[1] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and quality of the pharmaceutical product. This compound is one such related substance that necessitates careful monitoring.
Synthesis of this compound
A direct, intentional synthesis of this compound is not typically the primary goal for pharmaceutical manufacturers. Instead, its formation is often a result of side reactions or degradation pathways during the synthesis of the active pharmaceutical ingredient (API). However, understanding its synthetic origin is key to controlling its presence in the final product.
A patented method outlines a six-step process for the preparation of a Sofosbuvir impurity with a purity exceeding 99%.[2] While not explicitly named "impurity C" in the patent, the described process provides a plausible synthetic route for a significant process-related impurity. The synthesis involves a series of reactions starting from key intermediates of the Sofosbuvir manufacturing process. The general scheme involves the protection of functional groups, coupling reactions, and subsequent deprotection steps, where slight variations in reaction conditions or the presence of reactive intermediates can lead to the formation of the impurity.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is employed to identify and characterize this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for the detection and quantification of Sofosbuvir and its impurities.[2] A stability-indicating reversed-phase HPLC method can effectively separate impurity C from the main compound and other related substances.
Table 1: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 260 nm) |
| Column Temperature | Controlled, often around 25-30 °C |
The retention time of this compound will be distinct from that of Sofosbuvir under optimized chromatographic conditions.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities. By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the impurity, which provides crucial information about its molecular weight. Forced degradation studies of Sofosbuvir have identified various degradation products, and their mass spectral data can be indicative of impurity C.[3][4]
Table 2: Mass Spectrometry Data for a Potential Sofosbuvir Degradation Product
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Potential Identification | Reference |
| ESI Positive | 488 | Degradation Product I (DP I) in acidic medium | [4] |
| ESI Positive | 393.3 | Degradation Product II (DP II) in alkaline medium | [4] |
| ESI Positive | 393 | Degradation Product III (DP III) in oxidative medium | [4] |
Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity by breaking it down into smaller, identifiable fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Sofosbuvir shows characteristic absorption bands corresponding to its various functional groups, such as N-H, C=O, and P-O-C.[6][7] The spectrum of impurity C would be expected to show shifts in these bands or the appearance of new bands, depending on the structural differences from the parent drug.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N HCl at 70°C for 6 hours.[4]
-
Base Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N NaOH at 70°C for 10 hours.[4]
-
Oxidative Degradation: Sofosbuvir solution is exposed to 3% hydrogen peroxide at room temperature for 7 days.[4]
-
Thermal Degradation: A stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[4]
-
Photolytic Degradation: A stock solution of Sofosbuvir is exposed to direct sunlight for 21 days.[4]
The resulting solutions are then analyzed by HPLC and LC-MS to identify and quantify the degradation products.
Sample Preparation for Analysis
A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is prepared in a suitable solvent like methanol.[4] This stock solution is then diluted to the desired concentration for analysis. For the analysis of tablet formulations, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a specific amount of Sofosbuvir is dissolved in the solvent, sonicated, and filtered before injection into the HPLC system.
Data Presentation
Table 3: Summary of Quantitative Data from Forced Degradation Studies of Sofosbuvir
| Stress Condition | Degradation (%) | m/z of Major Degradation Product | Retention Time (min) | Reference |
| Acidic (0.1N HCl, 70°C, 6h) | 23% | 488 (DP I) | 4.2 | [4] |
| Alkaline (0.1N NaOH, 70°C, 10h) | 50% | 393.3 (DP II) | 3.6 | [4] |
| Oxidative (3% H₂O₂, RT, 7 days) | - | 393 (DP III) | 3.2 | [4] |
| Thermal (50°C, 21 days) | No degradation observed | - | - | [4] |
| Photolytic (Sunlight, 21 days) | No degradation observed | - | - | [4] |
Visualization of Analytical Workflow
The characterization of Sofosbuvir impurities involves a logical sequence of analytical techniques to ensure accurate identification and structural elucidation.
Caption: Workflow for the characterization of Sofosbuvir impurities.
Conclusion
The synthesis and characterization of this compound are critical aspects of quality control in the manufacturing of this essential antiviral drug. Through a combination of forced degradation studies, chromatographic separation, and spectroscopic analysis, a comprehensive profile of this impurity can be established. This technical guide provides a foundational understanding of the methodologies and data involved in this process, serving as a valuable resource for professionals in the pharmaceutical industry. The continuous development of analytical techniques will further enhance the ability to detect, identify, and control such impurities, ultimately ensuring the safety and efficacy of Sofosbuvir for patients worldwide.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Structure of Sofosbuvir Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Sofosbuvir impurity C, a critical aspect of ensuring the quality, safety, and efficacy of the blockbuster antiviral drug, Sofosbuvir. This document details the identity of the impurity, outlines the analytical methodologies employed for its characterization, and presents relevant data in a structured format for clarity and comparative analysis.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication[1]. The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, with a molecular formula of C22H29FN3O9P and a molecular weight of 529.45 g/mol [1][2].
As with any pharmaceutical compound, impurities can arise during synthesis, storage, or degradation. These impurities must be identified, quantified, and controlled to meet stringent regulatory standards. This compound is a known related substance that requires careful monitoring.
Chemical Identity of this compound
This compound is a diastereomer of Sofosbuvir. Its chemical identity has been established and is detailed in the table below.
| Parameter | Information |
| IUPAC Name | (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| CAS Number | 1496552-28-3 |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol |
| Nature of Impurity | Diastereomer (Epimer) of Sofosbuvir |
This structural difference, specifically the change in stereochemistry at the alanine (B10760859) moiety, can impact the molecule's biological activity and must be controlled within specified limits in the final drug product.
Experimental Protocols for Structural Elucidation
The structural elucidation of Sofosbuvir impurities, including Impurity C, relies on a combination of chromatographic separation and advanced spectroscopic techniques. The following protocols are based on established methodologies for the analysis of Sofosbuvir and its degradation products[3][4].
Chromatographic Separation
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating Impurity C from Sofosbuvir and other related substances.
-
Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reverse-phase column, such as a C18 or Phenyl column, is typically used. For example, an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[3].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation[3][4][5].
-
Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.
-
Detection: UV detection at a wavelength of 260 nm is suitable for monitoring Sofosbuvir and its impurities[3].
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of impurities.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source and a high-resolution mass analyzer like Orbitrap or Time-of-Flight (TOF).
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]+[3][5].
-
Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Fragmentation patterns (MS/MS) can provide further structural information. For instance, in forced degradation studies of Sofosbuvir, a degradation product with an m/z of 488 was observed under alkaline conditions[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is crucial for the definitive structural elucidation of impurities, providing detailed information about the connectivity and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4 are used to dissolve the sample.
-
Key Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
¹⁹F NMR: Useful for fluorine-containing compounds like Sofosbuvir and its impurities.
-
³¹P NMR: Provides information about the phosphorus center of the phosphoramidate (B1195095) group.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the complete molecular structure.
-
D₂O Exchange: Helps in identifying exchangeable protons, such as those in hydroxyl and amine groups[3].
-
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Degradation Observed | Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66% | 416.08 | [3] |
| 0.1N HCl, 70°C, 6 hours | 23% | 488 | [4][5] | |
| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | 453.13, 411.08 | [3] |
| 0.1N NaOH, 70°C, 10 hours | 50% | 488 | [4][5] | |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days | 0.79% | 527.15 | [3] |
| 3% H₂O₂, 7 days | 19.02% | 393 | [4][5] | |
| Thermal Degradation | 50°C, 21 days | No significant degradation | - | [4][5] |
| Photolytic Degradation | UV light, 24 hours | No significant degradation | - | [3] |
Visualizations
Logical Relationship between Sofosbuvir and Impurity C
The following diagram illustrates the relationship between Sofosbuvir and its diastereomer, Impurity C.
Experimental Workflow for Impurity Elucidation
The generalized workflow for the isolation and structural elucidation of Sofosbuvir impurities is depicted below.
Conclusion
The structural elucidation of this compound is a critical component of pharmaceutical quality control. As a diastereomer of the active pharmaceutical ingredient, its presence must be carefully monitored. The combination of advanced chromatographic and spectroscopic techniques, particularly HPLC/UPLC, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, provides the necessary tools for the unambiguous identification and characterization of this and other related impurities. The methodologies outlined in this guide, derived from published studies on Sofosbuvir degradation, offer a robust framework for researchers and scientists in the field of drug development and quality assurance.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir Impurity C, a critical process-related impurity and degradation product of the antiviral drug Sofosbuvir. Understanding the formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations. This document details the chemical reactions leading to the formation of Impurity C, presents quantitative data on its emergence under various stress conditions, and provides detailed experimental protocols for its analysis.
Introduction to Sofosbuvir and Impurity C
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase. Sofosbuvir is a prodrug that is metabolized in the liver to its pharmacologically active triphosphate form.[1]
This compound is a diastereomer of Sofosbuvir, with the same molecular formula (C22H29FN3O9P) but a different stereochemical configuration at the phosphorus center.[2] Its IUPAC name is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The presence of Impurity C is a key quality attribute to control during the manufacturing and storage of Sofosbuvir.
Formation Pathways of this compound
This compound can be formed through two primary pathways: as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) and as a degradation product under various stress conditions.
Process-Related Formation during Synthesis
The synthesis of Sofosbuvir involves a critical phosphoramidation step where a chiral phosphorus-containing moiety is coupled with the nucleoside core. The phosphorus atom in the phosphoramidate (B1195095) group of Sofosbuvir is a stereocenter, leading to the possibility of two diastereomers: the desired (S)-isomer (Sofosbuvir) and the undesired (R)-isomer (Impurity C).
The formation of Impurity C during synthesis is primarily due to a lack of complete stereoselectivity in the phosphoramidation reaction. The ratio of the desired diastereomer to the undesired one can be influenced by various factors, including the choice of coupling agents, solvents, temperature, and the protecting groups used.
A patented method for the preparation of Sofosbuvir impurities involves a multi-step synthesis, which highlights the complexity of controlling the stereochemistry at the phosphorus center.[3] The process involves the reaction of a protected nucleoside with a phosphoramidate reagent, where the formation of both diastereomers can occur.
Caption: Synthetic pathway illustrating the formation of this compound.
Formation as a Degradation Product
Forced degradation studies have shown that Sofosbuvir can degrade under hydrolytic (acidic and basic) and oxidative conditions to form various impurities, including the potential for epimerization at the phosphorus center, leading to the formation of Impurity C.[1][4]
2.2.1. Acidic and Basic Hydrolysis:
Under both acidic and basic conditions, the phosphoramidate bond in Sofosbuvir is susceptible to hydrolysis. This can lead to the cleavage of the L-alanine isopropyl ester moiety and the phenoxy group. While the primary degradation products are often the result of this cleavage, the harsh conditions can also potentially lead to epimerization at the phosphorus center, converting the desired (S)-isomer into the (R)-isomer (Impurity C).
2.2.2. Oxidative Degradation:
Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of Sofosbuvir. The exact mechanism of Impurity C formation under oxidative stress is less clear but may involve radical-mediated reactions that can affect the stereochemistry of the phosphorus center.
Caption: Degradation pathways of Sofosbuvir leading to Impurity C.
Quantitative Data on Impurity Formation
The following table summarizes quantitative data from forced degradation studies, indicating the conditions under which Sofosbuvir degrades and forms impurities. While these studies do not always quantify Impurity C specifically, they provide a clear indication of the drug's stability profile.
| Stress Condition | Reagent/Parameters | Duration | Total Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [1] |
| 0.1N HCl | 6 hours (reflux at 70°C) | 23 | [4] | |
| 1M HCl | 4 hours | 26 | [5] | |
| Basic Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97 | [1] |
| 0.1N NaOH | 10 hours (reflux at 70°C) | 50 | [4] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days (at 80°C) | 0.79 | [1] |
| 3% H₂O₂ | 7 days (room temperature) | 19.02 | [4] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on Sofosbuvir to investigate the formation of Impurity C.
Materials:
-
Sofosbuvir reference standard
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (B78521) (NaOH), 0.5N and 0.1N
-
Hydrogen peroxide (H₂O₂), 30% and 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reflux condenser and heating mantle/water bath
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir in methanol to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1N HCl.
-
Reflux the mixture at 80°C for 10 hours.
-
After cooling, neutralize the solution with an appropriate base (e.g., 1N NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.5N NaOH.
-
Maintain the solution at 60°C for 24 hours.
-
After cooling, neutralize the solution with an appropriate acid (e.g., 0.5N HCl).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at 80°C for 48 hours.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Protocol for HPLC Analysis of Sofosbuvir and Impurity C
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir and its impurities, including Impurity C.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 (v/v) mixture.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 260 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Sofosbuvir and, if available, a reference standard of Impurity C in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation studies to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to Sofosbuvir and Impurity C based on their retention times compared to the standards. Calculate the concentration of Impurity C in the samples using the calibration curve.
Caption: Workflow for the analysis of this compound.
Conclusion
The formation of this compound is a critical consideration in the development and manufacturing of Sofosbuvir. It can arise both as a process-related impurity due to incomplete stereoselectivity during synthesis and as a degradation product under hydrolytic and oxidative stress. A thorough understanding of these formation pathways, coupled with robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of Sofosbuvir. The information provided in this guide serves as a valuable resource for researchers and professionals working to control impurities in the pharmaceutical industry.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
Unraveling the Degradation Pathway of Sofosbuvir Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation mechanism of Sofosbuvir impurity C, a critical aspect in the pharmaceutical development and quality control of the hepatitis C drug, Sofosbuvir. While direct degradation studies on this compound are not extensively available in public literature, its structural similarity to the active pharmaceutical ingredient (API), Sofosbuvir, allows for a scientifically grounded inference of its degradation pathways. This guide summarizes the known degradation behavior of Sofosbuvir under various stress conditions and extrapolates these findings to elucidate the probable degradation mechanisms of Impurity C.
Chemical Structure of this compound
This compound is a diastereomer of Sofosbuvir, with the chemical name (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]. The key structural components susceptible to degradation include the phosphoramidate (B1195095) linkage, the carboxyl ester of the alanine (B10760859) moiety, and the glycosidic bond.
Forced Degradation of Sofosbuvir: A Proxy for Impurity C
Forced degradation studies on Sofosbuvir have demonstrated its susceptibility to hydrolysis under acidic and basic conditions, as well as to oxidative stress[2][3][4]. The drug is relatively stable under neutral, thermal, and photolytic conditions[2][3]. Given the identical functional groups, it is anticipated that this compound will exhibit a similar degradation profile.
Quantitative Data from Sofosbuvir Forced Degradation Studies
The following table summarizes the quantitative data obtained from forced degradation studies performed on Sofosbuvir. This data provides a baseline for understanding the potential lability of this compound under similar stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [2][3] |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | [2][3] |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | 19.02% | [2][3] |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | [2] |
| Thermal Degradation | - | 21 days | 50°C | No degradation | [2][3] |
| Photolytic Degradation | Sunlight/UV light | 21 days | Ambient | No degradation | [2][3] |
Experimental Protocols for Forced Degradation Studies
The methodologies outlined below are standard protocols employed in the forced degradation studies of Sofosbuvir and are directly applicable for investigating the stability of this compound.
Acid Hydrolysis[2][3]
-
Preparation: Accurately weigh and dissolve Sofosbuvir (or Impurity C) in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N hydrochloric acid.
-
Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 6 hours).
-
Neutralization and Analysis: After cooling, neutralize the solution with a suitable base (e.g., 0.1 N NaOH). Dilute the sample with the mobile phase to a known concentration and analyze by a stability-indicating HPLC method.
Alkaline Hydrolysis[2][3]
-
Preparation: Prepare a stock solution of the compound as described for acid hydrolysis.
-
Stress Condition: Transfer an aliquot of the stock solution into a flask containing 0.1 N sodium hydroxide.
-
Incubation: Reflux the solution at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 10 hours).
-
Neutralization and Analysis: After cooling, neutralize the solution with a suitable acid (e.g., 0.1 N HCl). Dilute the sample with the mobile phase and analyze by HPLC.
Oxidative Degradation[2][3]
-
Preparation: Prepare a stock solution of the compound.
-
Stress Condition: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Incubation: Keep the solution at a specified temperature (e.g., room temperature or 80°C) for a defined period (e.g., 7 days or 2 days).
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
Thermal Degradation[2][3]
-
Preparation: Place the solid compound in a thermostatically controlled oven.
-
Incubation: Expose the sample to a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).
-
Analysis: Dissolve a known amount of the stressed solid in a suitable solvent, dilute to a specific concentration, and analyze by HPLC.
Photolytic Degradation[2][3]
-
Preparation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) or sunlight.
-
Incubation: The exposure should be for a defined duration (e.g., 21 days).
-
Analysis: Prepare a solution of the stressed sample and analyze by HPLC.
Proposed Degradation Mechanism of this compound
Based on the degradation products identified for Sofosbuvir, the following degradation pathways are proposed for this compound. The primary sites of degradation are the phosphoramidate and ester functionalities.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoramidate linkage is susceptible to hydrolysis, leading to the cleavage of the alanine isopropyl ester moiety. This would result in the formation of a phosphonic acid derivative of the nucleoside.
References
- 1. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sofosbuvir Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Sofosbuvir impurity C, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The structural elucidation and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this specific impurity.
Introduction to this compound
This compound is a diastereomer of Sofosbuvir. Its chemical structure has been confirmed and is available in public databases such as PubChem.[1] The systematic name for this compound is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1]
Chemical Structure:
Data Presentation
While specific, publicly available spectra for this compound are limited, the following tables summarize the expected quantitative data based on its known structure and general principles of spectroscopic analysis for related pharmaceutical compounds. Commercial suppliers of this impurity standard confirm that a Certificate of Analysis with detailed ¹H-NMR, Mass, and IR data is typically provided.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Uracil H-6 |
| ~7.2-7.4 | m | 5H | Phenyl-H |
| ~6.0 | d | 1H | Anomeric H-1' |
| ~5.7 | d | 1H | Uracil H-5 |
| ~5.0 | m | 1H | Isopropyl CH |
| ~4.0-4.5 | m | 3H | H-2', H-5'a, H-5'b |
| ~3.9 | m | 1H | Alanine α-CH |
| ~3.8 | m | 1H | H-3' |
| ~1.3 | d | 3H | Alanine CH₃ |
| ~1.2 | d | 6H | Isopropyl CH₃ |
| ~1.1 | s | 3H | 2'-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Alanine C=O |
| ~163 | Uracil C-4 |
| ~150 | Uracil C-2 |
| ~150 | Phenyl C-O |
| ~140 | Uracil C-6 |
| ~129 | Phenyl CH |
| ~124 | Phenyl CH |
| ~120 | Phenyl CH |
| ~102 | Uracil C-5 |
| ~95 | C-1' |
| ~85 | C-4' |
| ~78 | C-3' |
| ~70 | Isopropyl CH |
| ~65 | C-5' |
| ~50 | Alanine α-CH |
| ~22 | Isopropyl CH₃ |
| ~20 | Alanine CH₃ |
| ~16 | 2'-CH₃ |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Calculated) | 530.1707 |
| [M+Na]⁺ (Calculated) | 552.1526 |
Table 4: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H (hydroxyl), N-H (amine/amide) stretching |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1680 | C=O stretching (amide/uracil) |
| ~1600, 1490 | C=C stretching (aromatic) |
| ~1250 | P=O stretching |
| ~1100-1000 | C-O stretching |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for pharmaceutical impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unequivocal identification of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-5 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with the known structure and related compounds. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be employed for unambiguous assignments.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography (LC) system.
LC Method:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
MS Method:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and/or Negative
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the measured accurate mass with the theoretical mass calculated from the molecular formula to confirm the elemental composition.
-
Analyze the MS/MS fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal before collecting the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the IR spectrum.
-
Assign these bands to specific functional groups (e.g., O-H, N-H, C=O, P=O, C-O) based on their position and intensity.
-
Compare the obtained spectrum with that of the Sofosbuvir reference standard to identify any differences.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Unraveling the Thermal Stability of Sofosbuvir Impurity C: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Issued: December 6, 2025
This technical guide provides a comprehensive overview of the available information and a theoretical assessment of the thermal stability profile of Sofosbuvir impurity C. Due to a lack of direct experimental studies on the thermal degradation of this specific impurity, this document synthesizes information from forced degradation studies of the parent drug, Sofosbuvir, and an analysis of the impurity's chemical structure to project its likely behavior under thermal stress.
Executive Summary
Direct experimental data on the thermal stability of this compound is not publicly available in the current scientific literature. However, extensive forced degradation studies on Sofosbuvir consistently demonstrate that the parent drug is highly stable under thermal stress conditions. This compound, identified as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a diastereomer of Sofosbuvir. Based on its structural similarity to the thermally stable parent drug and the nature of its functional groups, it is hypothesized that this compound also possesses a high degree of thermal stability. The primary potential degradation pathway under elevated temperatures would likely involve the hydrolysis of the phosphoramidate (B1195095) or ester linkages, rather than direct thermal fragmentation.
Identification and Structure of this compound
This compound is a known related substance to the antiviral drug Sofosbuvir. Its chemical identity has been established as:
-
IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]
-
Molecular Formula: C₂₂H₂₉FN₃O₉P[1]
-
Molecular Weight: 529.5 g/mol [1]
-
CAS Number: 1496552-28-3[1]
Structurally, it is a diastereomer of Sofosbuvir, differing in the stereochemistry at the chiral phosphorus center.
Theoretical Assessment of Thermal Stability
In the absence of direct experimental data for this compound, a theoretical assessment of its thermal stability can be made by analyzing its constituent functional groups and comparing them to the parent drug.
-
Phosphoramidate Moiety: The core of the molecule is a phosphoramidate prodrug of a nucleoside analog. Phosphoramidates are generally stable, though the P-N bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. While high temperatures can accelerate hydrolysis, the inherent strength of the P-N bond suggests it is unlikely to be the primary point of cleavage under neutral thermal stress.
-
Isopropyl Ester: The L-alanine isopropyl ester moiety is a common prodrug feature. Ester hydrolysis is a potential degradation pathway, which can be catalyzed by moisture and accelerated by heat. However, in a dry, solid state, this group is expected to be relatively stable at temperatures typically used in pharmaceutical stability studies.
-
Fluorinated Sugar Moiety: The 2'-deoxy-2'-α-fluoro-β-C-methylribose sugar is a key component. The carbon-fluorine bond is exceptionally strong and not prone to thermal degradation under typical pharmaceutical processing and storage conditions. The glycosidic bond linking the sugar to the uracil (B121893) base in nucleoside analogs is generally stable, especially under neutral pH conditions.
-
Comparison with Sofosbuvir: Numerous forced degradation studies on Sofosbuvir have concluded that it is stable under thermal stress. For instance, one study reported no degradation after exposing a Sofosbuvir solution to 50°C for 21 days[2]. Another study found Sofosbuvir to be stable to thermal and photolytic degradation[3]. Given that Impurity C is a diastereomer of Sofosbuvir, it is reasonable to extrapolate that it will exhibit a similar high degree of thermal stability. The subtle change in the spatial arrangement of the substituents around the phosphorus atom is unlikely to dramatically alter the molecule's overall susceptibility to thermal decomposition.
Hypothesized Degradation: Any degradation observed under elevated temperatures is most likely to be hydrolytic in nature, assuming the presence of moisture, rather than a direct thermolytic process. The primary sites of hydrolysis would be the phosphoramidate and the isopropyl ester linkages.
Quantitative Data from Forced Degradation Studies of Sofosbuvir
The following tables summarize the results from forced degradation studies on Sofosbuvir, providing context for its stability under various stress conditions, including thermal stress.
Table 1: Summary of Sofosbuvir Forced Degradation Studies
| Stress Condition | Reagents and Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 6 hours | 70°C | 23% | [2] |
| Acid Hydrolysis | 1N HCl, 10 hours (reflux) | 80°C | 8.66% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH, 10 hours | 70°C | 50% | [2] |
| Alkaline Hydrolysis | 0.5N NaOH, 24 hours | 60°C | 45.97% | [3] |
| Oxidative | 3% H₂O₂, 7 days | Room Temperature | 19.02% | [2] |
| Oxidative | 30% H₂O₂, 2 days | 80°C | 0.79% | [3] |
| Thermal | Solution, 21 days | 50°C | No degradation | [2] |
| Thermal | Not specified | Not specified | Stable | [3] |
| Photolytic | Sunlight, 21 days | Ambient | No degradation | [2] |
| Photolytic | 254 nm, 24 hours | Not specified | Stable | [3] |
Experimental Protocols for Forced Degradation of Sofosbuvir
The methodologies employed in the forced degradation studies of Sofosbuvir provide a framework for how the thermal stability of its impurities could be assessed.
4.1 Sample Preparation
A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is typically prepared in a suitable solvent such as methanol (B129727). This stock solution is then used for the various stress studies[2].
4.2 Thermal Stress Testing (Solution)
-
A solution of Sofosbuvir (e.g., 1000 µg/mL) is exposed to a constant elevated temperature (e.g., 50°C) for an extended period (e.g., 21 days)[2].
-
After the exposure period, the solution is diluted with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL)[2].
-
The stressed sample is then injected into an HPLC system to assess for degradation.
4.3 Thermal Stress Testing (Solid State)
While the cited studies focused on solution-state thermal stress, solid-state studies are also crucial. A typical protocol would involve:
-
Placing the solid drug substance in a stability chamber at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Samples are withdrawn at specified time points.
-
The solid sample is dissolved in a suitable solvent and diluted to a known concentration for HPLC analysis.
4.4 Analytical Method
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate the parent drug from any potential degradation products.
-
Column: A C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5 µm)[4].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed in either isocratic or gradient mode[2][3].
-
Flow Rate: A typical flow rate is 1.0 mL/min[2].
-
Detection: UV detection at the λmax of Sofosbuvir (around 260-261 nm) is standard[2].
-
Analysis: The percentage of degradation is calculated by comparing the peak area of Sofosbuvir in the stressed sample to that of an unstressed standard solution.
Visualizations
The following diagrams illustrate the general workflow for assessing the stability of a drug substance like Sofosbuvir under various stress conditions.
Caption: General experimental workflow for forced degradation studies of a drug substance.
Conclusion
While a definitive thermal stability profile for this compound requires direct experimental investigation, a strong inference can be drawn from the available data on the parent drug and a structural analysis of the impurity. This compound is hypothesized to be a thermally stable compound, with any potential degradation under elevated temperatures likely being driven by hydrolysis rather than a direct thermolytic mechanism, especially in the presence of moisture. The forced degradation studies on Sofosbuvir consistently show its robustness to thermal stress, a property that is expected to be shared by its diastereomer, Impurity C. For definitive characterization, it is recommended that a stability-indicating assay be performed on an isolated sample of this compound under various thermal and humidity conditions as per ICH guidelines.
References
Unveiling the Solubility Profile of Sofosbuvir Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, undergoes a rigorous manufacturing process to ensure its purity and efficacy. During synthesis, the formation of impurities is inevitable. One such critical impurity is Sofosbuvir impurity C, a stereoisomer of the active pharmaceutical ingredient (API). Understanding the solubility characteristics of this impurity is paramount for the development of robust purification strategies, formulation design, and ensuring the overall quality of the final drug product. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various solvents, detailed experimental protocols for solubility determination, and the analytical methodologies required for accurate quantification.
Core Principles of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical physicochemical property that influences bioavailability, manufacturability, and formulation development. In the context of impurity control, differential solubility between the API and its impurities is often exploited for purification through crystallization. A comprehensive understanding of the solubility profile of an impurity like this compound in a range of solvents enables the rational design of processes to minimize its presence in the final drug substance.
Solubility Characteristics of this compound
Quantitative solubility data for this compound is not extensively available in public literature. However, based on available information and the structural similarity to Sofosbuvir, certain solubility trends can be inferred. The following table summarizes the known and anticipated solubility characteristics of this compound.
| Solvent | Chemical Class | Polarity Index | Known/Anticipated Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Soluble (10 mM) |
| Methanol | Protic Alcohol | 5.1 | Anticipated to be soluble |
| Ethanol | Protic Alcohol | 4.3 | Anticipated to be moderately soluble |
| Acetonitrile (B52724) | Aprotic Nitrile | 5.8 | Anticipated to be moderately soluble |
| Isopropanol | Protic Alcohol | 3.9 | Anticipated to be sparingly soluble |
| Acetone | Aprotic Ketone | 5.1 | Anticipated to be sparingly soluble |
| Ethyl Acetate | Aprotic Ester | 4.4 | Reported to be a poor solvent for crystallization |
| Toluene | Aromatic Hydrocarbon | 2.4 | Reported to be a poor solvent for crystallization |
| Water | Aqueous | 10.2 | No data available, likely poorly soluble |
Note: Anticipated solubility is based on the known solubility of the parent compound, Sofosbuvir, and general principles of chemical interactions. Experimental verification is required.
Experimental Protocol for Equilibrium Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted technique for solubility assessment.[1][2][3]
1. Materials and Equipment:
-
This compound reference standard
-
Selected solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
2. Procedure:
-
Solvent Preparation: Prepare the desired solvents and ensure they are degassed to prevent bubble formation during analysis.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials to prevent solvent evaporation.
-
Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 150 rpm). The agitation time should be sufficient to reach equilibrium, which is typically determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved impurity remains constant.
-
Phase Separation: After reaching equilibrium, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
3. Analytical Method for Quantification:
The concentration of this compound in the saturated solvent is determined using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4] A 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile has been reported for the analysis of Sofosbuvir and its impurities.[4]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection Wavelength: UV detection at 260 nm is suitable for Sofosbuvir and its structurally related impurities.[4]
-
Injection Volume: Typically 10-20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
-
Sample Analysis:
-
Inject the prepared (and diluted) sample solution into the HPLC system.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of the impurity in the sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental Workflow for Solubility Determination
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a comprehensive framework for its experimental determination. The outlined shake-flask method coupled with a robust RP-HPLC analytical procedure offers a reliable approach for researchers and drug development professionals to elucidate the solubility profile of this critical impurity. A thorough understanding of these solubility characteristics is indispensable for the development of efficient purification strategies and the consistent production of high-quality Sofosbuvir. Further research to generate and publish comprehensive solubility data for this compound across a wider range of pharmaceutically relevant solvents is highly encouraged.
References
Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a testament to the success of direct-acting antiviral agents. The manufacturing process of this complex nucleotide analog, however, can lead to the formation of related substances, or impurities. Among these is Sofosbuvir impurity C, a diastereoisomer of the active pharmaceutical ingredient. While generally found at low levels, a thorough understanding of the biological activity of any process-related impurity is critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, outlines detailed experimental protocols for its evaluation, and discusses its potential interactions with cellular signaling pathways. Although specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides a framework for its comprehensive biological characterization.
Introduction to Sofosbuvir and Impurity C
Sofosbuvir is a prodrug that, once metabolized in the liver to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[1][2] Its chemical structure is (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.
This compound, chemically named propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a diastereoisomer of Sofosbuvir.[3] It is formed during the manufacturing process and is considered a process-related impurity.[4] In vitro studies have indicated that this compound possesses significantly lower anti-HCV activity compared to the parent drug and does not effectively inhibit HCV replication in replicon assays.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[3] |
| CAS Number | 1496552-28-3[3] |
| Molecular Formula | C₂₂H₂₉FN₃O₉P[3] |
| Molecular Weight | 529.45 g/mol [3] |
Quantitative Biological Data
As of the latest available data, specific quantitative measures of the biological activity of this compound, such as IC₅₀, EC₅₀, or CC₅₀ values, are not extensively reported in peer-reviewed literature or publicly accessible regulatory documents. The prevailing information qualitatively describes it as being "less active" than Sofosbuvir.[3] The following table summarizes the currently available qualitative data and provides a template for how quantitative data, once generated, should be presented.
Table 2: Summary of Biological Activity for this compound
| Assay Type | Cell Line | Target | Endpoint | Result | Reference |
| Antiviral Activity | Huh-7 HCV Replicon Cells | HCV Replication | Inhibition of viral replication | Does not effectively inhibit | [3] |
| Cytotoxicity | Various (e.g., HepG2, Huh-7) | Cellular Viability | CC₅₀ | Data not available | - |
| Enzymatic Inhibition | Recombinant HCV NS5B | HCV NS5B Polymerase | IC₅₀ | Data not available | - |
Detailed Experimental Protocols
To thoroughly characterize the biological profile of this compound, a series of in vitro assays are necessary. The following are detailed protocols that can be employed to determine its antiviral efficacy, cytotoxicity, and direct enzymatic inhibition.
HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)
This assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.
Methodology:
-
Cell Culture: Propagate Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.003 µM). Include Sofosbuvir as a positive control and a vehicle control (DMSO).
-
Assay Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Remove the culture medium and add the medium containing the serial dilutions of this compound, Sofosbuvir, or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Data Analysis:
-
After incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).
-
References
The Genesis of a Diastereomer: Unraveling the Origin of Sofosbuvir Impurity C in Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a testament to the precision of modern pharmaceutical chemistry. However, the complexity of its synthesis presents inherent challenges, including the formation of process-related impurities. This technical guide delves into the genesis of Sofosbuvir Impurity C, a critical diastereomeric impurity, providing a comprehensive understanding of its formation during the manufacturing process. Through a detailed examination of the synthetic pathway, with a focus on the pivotal phosphoramidate (B1195095) coupling reaction, this document elucidates the mechanistic origins of this impurity. Furthermore, it presents a consolidated overview of experimental protocols and the impact of reaction parameters on stereoselectivity, offering valuable insights for process optimization and impurity control.
Introduction: The Significance of Impurity Profiling in Drug Synthesis
In the realm of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, necessitating a thorough understanding of their origin, structure, and potential toxicological impact. Sofosbuvir, chemically known as (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. Its synthesis involves a multi-step process, with the potential for the formation of various impurities[3].
Among these, this compound, identified as (S)-isopropyl 2-((R )-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, stands out as a key process-related impurity[4][5]. As a diastereomer of the active molecule, differing only in the stereochemical configuration at the phosphorus center, its formation is intrinsically linked to the core synthetic strategy. This guide will dissect the synthetic route of Sofosbuvir to pinpoint the origin of Impurity C and explore the factors influencing its formation.
Chemical Structures and Stereochemistry
The chemical structures of Sofosbuvir and this compound are depicted below. Both molecules share the same molecular formula (C22H29FN3O9P) and connectivity[1][4]. The critical difference lies in the three-dimensional arrangement of the substituents around the chiral phosphorus atom. In Sofosbuvir, the phosphorus center possesses the (S)-configuration, whereas in Impurity C, it has the (R)-configuration. This subtle stereochemical variance can have significant implications for the drug's biological activity and safety profile.
| Compound | Chemical Structure | IUPAC Name |
| Sofosbuvir | [Image of Sofosbuvir chemical structure] | (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
| This compound | [Image of this compound chemical structure] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |
The Synthetic Pathway of Sofosbuvir: A Focus on the Key Coupling Reaction
The synthesis of Sofosbuvir typically involves the coupling of two key intermediates: a protected fluorinated nucleoside derivative and a phosphoramidate reagent. The crucial step where the stereochemistry at the phosphorus center is established is the phosphoramidate coupling reaction.
Caption: Generalized synthetic pathway for Sofosbuvir highlighting the key phosphoramidate coupling step.
The formation of the phosphoramidate bond involves the nucleophilic attack of the primary hydroxyl group of the nucleoside intermediate on the activated phosphorus center of the phosphoramidate reagent. Since the phosphoramidate reagent itself is chiral (due to the L-alanine moiety), and the resulting product has a new stereocenter at the phosphorus atom, a pair of diastereomers (Sofosbuvir and Impurity C) is formed.
Mechanistic Origin of this compound
The stereochemical outcome of the phosphoramidate coupling reaction is determined by the transition state energies leading to the two diastereomers. The reaction typically proceeds via an SN2-type mechanism at the phosphorus center. The facial selectivity of the nucleophilic attack by the nucleoside's hydroxyl group is influenced by several factors, including:
-
Steric Hindrance: The steric bulk of the substituents on both the nucleoside and the phosphoramidate reagent can favor one approach of the nucleophile over the other.
-
Electronic Effects: The electronic properties of the leaving group on the phosphoramidate reagent and the solvent can influence the geometry of the transition state.
-
Chiral Auxiliaries and Reagents: The use of chiral bases or additives can create a chiral environment that favors the formation of one diastereomer.
Caption: Mechanism illustrating the formation of diastereomers during phosphoramidate coupling.
Early synthetic routes often resulted in nearly equimolar mixtures of the two diastereomers, necessitating challenging and costly purification by chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC)[6]. More recent advancements have focused on developing stereoselective syntheses that favor the formation of the desired (S)-diastereomer (Sofosbuvir).
Experimental Protocols and Control Strategies
Representative Experimental Protocol for Phosphoramidate Coupling
The following is a generalized experimental protocol synthesized from various patented procedures for the phosphoramidate coupling step. It is crucial to note that specific reagents, solvents, and conditions may vary depending on the chosen synthetic route.
Materials:
-
Protected Nucleoside Intermediate: (2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methanol
-
Phosphoramidate Reagent: (S)-isopropyl 2-(((phenoxy)phosphoryl)amino)propanoate derivative (e.g., the corresponding chloride or another activated species)
-
Anhydrous Solvent: e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Base/Activating Agent: e.g., tert-Butylmagnesium chloride (t-BuMgCl), N-Methylimidazole (NMI)
-
Quenching Solution: e.g., Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of the Reaction Mixture: A solution of the protected nucleoside intermediate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -20°C to -78°C).
-
Activation: The base or activating agent (e.g., t-BuMgCl) is added dropwise to the cooled solution of the nucleoside intermediate to deprotonate the primary hydroxyl group.
-
Coupling: A solution of the phosphoramidate reagent in an anhydrous solvent is then added slowly to the reaction mixture. The reaction is stirred at a low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching solution.
-
Work-up and Isolation: The reaction mixture is warmed to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.
-
Purification: The diastereomeric mixture is then subjected to purification, typically by column chromatography on silica (B1680970) gel or, for high purity, by chiral HPLC or SFC to separate Sofosbuvir from Impurity C.
Factors Influencing Diastereoselectivity and Impurity Formation
The ratio of Sofosbuvir to Impurity C is highly dependent on the reaction conditions. The table below summarizes the impact of various parameters on the diastereomeric ratio, based on findings from the scientific literature and patent disclosures.
| Parameter | Variation | Impact on Diastereomeric Ratio (Sofosbuvir : Impurity C) | Rationale |
| Protecting Group on Nucleoside 3'-OH | Benzyl (B1604629) ether | Increased stereoselectivity (e.g., up to 92:8) | The bulky benzyl group can direct the incoming phosphoramidate reagent to a specific face of the molecule, enhancing stereocontrol. |
| Ester or Carbonate | Lower stereoselectivity | Smaller protecting groups offer less steric hindrance and therefore less control over the direction of nucleophilic attack. | |
| Phosphoramidate Reagent | Chloro-derivative | Commonly used, but can lead to mixtures | Highly reactive, but may lack inherent stereodirecting properties. |
| Reagents for Dynamic Kinetic Resolution | High stereoselectivity | These reagents allow for the in-situ conversion of the undesired diastereomer to the desired one, significantly improving the yield of Sofosbuvir. | |
| Base/Activating Agent | Grignard reagents (e.g., t-BuMgCl) | Often used to deprotonate the hydroxyl group | Can influence the aggregation state and reactivity of the nucleoside alkoxide. |
| Amine bases (e.g., NMI) | Can act as a nucleophilic catalyst | May alter the reaction mechanism and transition state geometry. | |
| Solvent | Aprotic solvents (e.g., THF, DCM) | Standard for this type of reaction | The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates and transition states. |
| Temperature | Low temperatures (e.g., -78°C to -20°C) | Generally favors higher stereoselectivity | Lower temperatures can enhance the kinetic resolution between the two competing reaction pathways leading to the diastereomers. |
Analytical Methods for Separation and Quantification
The accurate quantification of Sofosbuvir and Impurity C is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.
Typical HPLC Method Parameters:
-
Column: A chiral stationary phase is essential for the separation of the diastereomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is commonly used.
-
Detection: UV detection at a wavelength of approximately 260 nm is typically employed, as both Sofosbuvir and Impurity C contain a UV-active chromophore.
-
Quantification: The amount of each diastereomer is determined by comparing the peak area in the sample chromatogram to that of a reference standard of known concentration.
Conclusion
The formation of this compound is an inherent challenge in the synthesis of this vital antiviral drug, arising from the creation of a chiral phosphorus center during the phosphoramidate coupling reaction. A thorough understanding of the reaction mechanism and the factors influencing stereoselectivity is critical for the development of robust and efficient manufacturing processes. By carefully selecting protecting groups, utilizing advanced stereoselective reagents, and optimizing reaction conditions, the formation of Impurity C can be minimized. Coupled with robust analytical methods for separation and quantification, the pharmaceutical industry can ensure the production of high-purity Sofosbuvir, thereby guaranteeing its safety and efficacy for patients worldwide. This guide provides a foundational understanding for researchers and professionals dedicated to the ongoing improvement of Sofosbuvir synthesis and quality control.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 3. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 4. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
Isolating Purity: A Technical Guide to the Isolation and Purification of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Sofosbuvir impurity C from the bulk drug substance. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for the safety and efficacy of the final drug product. This document outlines a systematic approach, from initial analysis to final characterization, employing modern chromatographic techniques.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a nucleotide analog that specifically inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] During the synthesis and storage of Sofosbuvir, various impurities can arise, including diastereomers, degradation products, and residual solvents. This compound, a diastereomer of the active substance, is one such process-related impurity that requires careful monitoring and control. The chemical structure and molecular formula of this compound are identical to Sofosbuvir (C22H29FN3O9P), differing only in stereochemistry.
Analytical Methodologies for Impurity Profiling
Prior to preparative isolation, a robust analytical method is essential to identify and quantify the presence of impurity C in the bulk Sofosbuvir. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
A typical analytical HPLC method for the separation of Sofosbuvir and its related impurities is summarized in the table below.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Table 1: Representative Analytical HPLC Conditions for Sofosbuvir Impurity Profiling.[2] |
This method can effectively separate Sofosbuvir from its key impurities, allowing for the determination of the initial purity of the bulk drug and guiding the subsequent purification strategy.
Experimental Protocol: Preparative HPLC for Impurity C Isolation
The isolation of this compound from the bulk drug is most effectively achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocol is a detailed methodology for this process.
Materials and Equipment
-
Sofosbuvir bulk drug containing impurity C
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., Xtimate C18, 250 x 20 mm, 5 µm)
-
Rotary evaporator
-
Lyophilizer
-
Analytical HPLC system for fraction analysis
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
Sample Preparation
-
Dissolve an accurately weighed quantity of the Sofosbuvir bulk drug in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a high concentration suitable for preparative loading. The exact concentration will depend on the solubility of the bulk drug and the loading capacity of the chosen preparative column.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
Preparative HPLC Purification
The following table outlines the parameters for the preparative HPLC method.
| Parameter | Condition |
| Column | Xtimate C18 (250 x 20) mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | Dependent on column loading capacity |
| Table 2: Preparative HPLC Conditions for the Isolation of this compound. |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 3 | 95 | 5 |
| 10 | 60 | 40 |
| 15 | 10 | 90 |
| 15.1 | 95 | 5 |
| 18 | 95 | 5 |
| Table 3: Gradient Elution Program for Preparative HPLC. |
Fraction Collection and Analysis
-
Monitor the chromatogram at 260 nm and collect the fractions corresponding to the elution of this compound. The retention time of impurity C will need to be predetermined from the analytical HPLC analysis.
-
Analyze the collected fractions using the analytical HPLC method described in Section 2 to assess their purity.
-
Pool the fractions containing the purified impurity C with a purity level of ≥95% (or the desired purity).
Post-Purification Processing
-
Combine the high-purity fractions and remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the isolated this compound as a solid powder.
-
Store the purified impurity under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition. The protonated molecular ion [M+H]+ for this compound should be observed at m/z 530.17.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR spectroscopy should be performed to confirm the chemical structure and stereochemistry of the isolated impurity. The NMR spectra should be compared with the spectra of the Sofosbuvir reference standard to identify the specific diastereomeric differences.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide provides a detailed and systematic approach for the successful isolation and purification of this compound from the bulk drug. The use of preparative RP-HPLC with a gradient elution is a highly effective method for achieving high purity of the target impurity. Subsequent characterization by mass spectrometry and NMR spectroscopy is crucial for confirming the identity and structure of the isolated compound. The methodologies described herein are essential for researchers and drug development professionals involved in the quality control and regulatory compliance of Sofosbuvir.
References
Methodological & Application
Application Note: HPLC Method for Quantification of Sofosbuvir Impurity C
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory agencies require the monitoring and control of these impurities. This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir and its process-related impurity, Sofosbuvir Impurity C (often referred to as the phosphoryl impurity). The method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical dosage forms.
Experimental Protocol
This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its related impurities.[2][3]
1. Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Tablets containing Sofosbuvir
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[2][3]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic acid in water and acetonitrile.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.[3]
-
Injection Volume: 20 µL.
3. Preparation of Solutions
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[3]
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[3]
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 2.5 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 25 µg/mL.[3]
-
Working Standard Solution: Mix 5 mL of the Sofosbuvir standard stock solution and 5 mL of the this compound standard stock solution in a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir.
-
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution five times. The acceptance criteria are as follows:
-
Tailing factor (Asymmetry factor) for Sofosbuvir and Impurity C peaks: Not more than 2.0.
-
Theoretical plates for Sofosbuvir and Impurity C peaks: Not less than 2000.
-
Relative Standard Deviation (RSD) for the peak areas of five replicate injections: Not more than 2.0%.
5. Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2][3]
Data Presentation
The quantitative performance of the HPLC method is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | ~3.7 | ~5.7 |
| Tailing Factor | < 1.5 | < 1.5 |
| Theoretical Plates | > 3000 | > 4000 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Table 2: Method Validation Data
| Validation Parameter | Sofosbuvir | This compound |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.04 | 0.12 |
| Limit of Quantification (LOQ) (µg/mL) | 0.125 | 0.375 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative stress conditions.[4][5] The developed HPLC method should be able to separate the main peak of Sofosbuvir from any degradation products formed under these conditions.
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC quantification of this compound.
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies.
References
Sensitive and Selective Quantification of Sofosbuvir Impurity C in Bulk Drug Substance Using a UPLC-MS/MS Method
An Application Note for the Sensitive UPLC-MS/MS Detection of Sofosbuvir (B1194449) Impurity C
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Sofosbuvir impurity C in bulk drug samples. This compound is a diastereomer of the active pharmaceutical ingredient and requires precise analytical methods for its control.[1] The method presented here utilizes a C18 stationary phase for efficient chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity, meeting the stringent requirements of pharmaceutical quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C Virus (HCV) infection.[2] It acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The chemical synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, can lead to the formation of various process-related impurities and degradation products.[2]
Regulatory guidelines necessitate the stringent monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. This compound is the (R)-alanine diastereomer of Sofosbuvir, making it chemically very similar to the parent drug and challenging to separate and quantify using conventional HPLC methods.[1] The UPLC-MS/MS technique offers superior chromatographic resolution and the high specificity of mass detection, making it an ideal platform for this analytical challenge. This method provides a rapid, selective, and sensitive protocol for the routine analysis of this compound.
Experimental Protocols
1. Materials and Reagents
-
Sofosbuvir Reference Standard (>99.5% purity)
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Data Acquisition and Processing Software: MassLynx or equivalent
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Sofosbuvir and 10 mg of this compound reference standards into separate 100 mL volumetric flasks. Add diluent to volume and sonicate to dissolve completely.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh 25 mg of the Sofosbuvir bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution to fall within the calibration curve range. For example, dilute 1.0 mL of the sample stock to 100 mL with diluent, and then dilute 1.0 mL of this intermediate solution to 10 mL to achieve a theoretical concentration of 10 µg/mL of the main analyte.
4. UPLC-MS/MS Method and Parameters
The separation and detection parameters were optimized for the sensitive and selective analysis of both Sofosbuvir and its impurity C.
Data Presentation
Table 1: UPLC Method Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Gradient | 5% B to 95% B in 3.0 min; hold at 95% B for 1.0 min; return to 5% B in 0.1 min; hold at 5% B for 0.9 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Table 2: Optimized MS/MS Parameters (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Sofosbuvir | 530.1 | 243.1 | 0.05 | 30 | 25 |
| This compound | 530.1 | 243.1 | 0.05 | 30 | 25 |
Note: Since Sofosbuvir and Impurity C are isomers, they share the same precursor ion and can produce the same major product ion.[3] Quantification relies on their chromatographic separation.
Table 3: Method Performance Characteristics (Example Data)
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | ~2.5 | ~2.7 |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Recovery (%) | 98.5 - 101.2% | 97.9 - 102.1% |
| Precision (%RSD) | < 2.0% | < 2.5% |
These values are representative and should be established during in-house method validation.
Visualizations
Caption: UPLC-MS/MS experimental workflow from preparation to data analysis.
Caption: Sofosbuvir and Impurity C are diastereomers differing at the L/D-alanine moiety.
Results and Discussion
The developed UPLC-MS/MS method successfully separates Sofosbuvir from its diastereomeric impurity, Impurity C, with baseline resolution. The use of a sub-2-µm particle size column provides excellent peak efficiency and allows for a short run time of 5 minutes, significantly increasing sample throughput.
The MRM detection mode provides the requisite specificity to distinguish the analytes from any potential matrix components. Both compounds ionize efficiently in positive electrospray ionization mode, producing a strong protonated molecular ion [M+H]⁺ at m/z 530.1. The selected product ion at m/z 243.1 corresponds to a stable fragment and provides a robust signal for quantification. The method demonstrates excellent linearity over the tested concentration range, with correlation coefficients consistently exceeding 0.998. The calculated LOD and LOQ values confirm that the method is sensitive enough for the trace-level quantification required for pharmaceutical impurity testing.
Conclusion
This application note describes a validated UPLC-MS/MS method that is rapid, sensitive, selective, and accurate for the determination of this compound in bulk drug substance. The method's performance characteristics meet the typical validation criteria outlined by regulatory agencies, making it suitable for implementation in quality control laboratories for routine release testing and stability studies of Sofosbuvir. for implementation in quality control laboratories for routine release testing and stability studies of Sofosbuvir.
References
- 1. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stability-Indicating Assay for Sofosbuvir and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure the quality, safety, and efficacy of the drug product, a validated stability-indicating assay method (SIAM) is crucial. This method must be able to accurately quantify Sofosbuvir in the presence of its potential degradation products and process-related impurities. This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating assay for Sofosbuvir.
Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[1] The analytical method is then developed to separate and quantify the active pharmaceutical ingredient (API) from these degradants, demonstrating its specificity and stability-indicating nature.
Data Presentation
Table 1: Summary of HPLC Methods for Sofosbuvir Analysis
| Parameter | Method 1[2][3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Agilent C18 (250 mm x 4.6mm, 5µ) | Discovery C18 (250×4.6 mm, 5 µ particle size) | Symmetry, C18 (4.6x250mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50 v/v) | Buffer (0.1% OPA): Acetonitrile (55:45% v/v) | 0.1% Ortho phosphoric acid: Acetonitrile (45:55% v/v) | 0.1% OPA: Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min | 1.5 ml/min |
| Detection Wavelength | 260 nm | 220 nm | 270 nm | 260 nm |
| Retention Time (Sofosbuvir) | 3.674 min | 2.17 min | 2.08 min | 2.37 min |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity) | - | - | - |
Table 2: Forced Degradation Study Conditions and Results for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | [7] |
| 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | [8] | |
| Base Hydrolysis | 0.1 N NaOH | 10 hours | - | 50% | [7] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97% | [8] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | [8] |
| H₂O₂ | - | - | Significant degradation | [1][7] | |
| Thermal Degradation | Dry Heat | 21 days | 50°C | No degradation | [7] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Ambient | No degradation | [8] |
| Fluorescent light | - | - | 12.53% | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol is based on a validated method for the estimation of Sofosbuvir and its process-related impurity.[2][3]
1. Materials and Reagents:
-
Sofosbuvir reference standard
-
Sofosbuvir impurity (e.g., Phosphoryl impurity) reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve 40 mg of Sofosbuvir and 2.5 mg of the phosphoryl impurity in 10 mL of diluent.[3]
-
Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of Sofosbuvir in the linear range (e.g., 160-480 µg/ml).[2][3]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak areas of Sofosbuvir and the impurity should be less than 2.0%.
-
The tailing factor for both peaks should be less than 2.0.
-
The theoretical plates for both peaks should be greater than 2000.
5. Analysis Procedure:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for Sofosbuvir and any impurities.
-
Calculate the amount of Sofosbuvir and impurities in the sample.
Protocol 2: Forced Degradation Studies
1. General Procedure:
-
Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol (B129727) or the mobile phase diluent).[7]
-
Subject aliquots of the stock solution to the stress conditions outlined in Table 2.
-
After the specified duration, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
2. Acid Hydrolysis:
-
To an aliquot of the drug solution, add an equal volume of 1 N HCl.
-
Reflux the solution at 80°C for 10 hours.[8]
-
Cool, neutralize with 1 N NaOH, and dilute to the final concentration.
3. Base Hydrolysis:
-
To an aliquot of the drug solution, add an equal volume of 0.5 N NaOH.
-
Keep the solution at 60°C for 24 hours.[8]
-
Cool, neutralize with 0.5 N HCl, and dilute to the final concentration.
4. Oxidative Degradation:
-
To an aliquot of the drug solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at 80°C for 48 hours.[8]
-
Dilute to the final concentration.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[7]
-
Withdraw samples at appropriate time intervals, dissolve in a suitable solvent, and analyze.
6. Photolytic Degradation:
-
Expose the solid drug substance or drug solution to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).[8]
-
Prepare the sample for analysis.
Mandatory Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical relationship of a stability-indicating assay method for Sofosbuvir.
References
- 1. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. ijpbs.com [ijpbs.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its process-related impurities, as well as degradation products. The described method is accurate, precise, and specific, making it suitable for routine quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[6][7] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Analytical methods are therefore essential to identify and quantify any related compounds, including process impurities and degradation products that may arise during synthesis, formulation, or storage.[8] This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating Sofosbuvir from its potential impurities and degradation products.
Forced degradation studies were conducted under various stress conditions as per ICH guidelines to demonstrate the method's specificity.[6][9][10][11] The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable performance.[1][12][13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system equipped with a UV and PDA detector, or a similar system with a quaternary gradient pump and autosampler.[14]
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).[12][14]
-
Software: Empower or LC Solution software for data acquisition and processing.[9][12]
-
Reagents: HPLC grade acetonitrile (B52724), methanol, trifluoroacetic acid, and Milli-Q water.[9][14] Sofosbuvir reference standard and impurity standards were procured from a certified source.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water.[12] |
| Mobile Phase B | Acetonitrile.[12] |
| Gradient | Isocratic: 50:50 (Mobile Phase A: Mobile Phase B).[12] |
| Flow Rate | 1.0 mL/min.[12][14] |
| Column Temperature | 35°C.[14] |
| Detector Wavelength | 260 nm.[12] |
| Injection Volume | 10 µL.[13] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[12]
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with diluent.[14]
-
Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 400 µg/mL).[15]
-
Sample Preparation (for Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution. Make up the volume with diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection.[14]
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.03 |
| Theoretical Plates | > 2000 | 12582 |
| % RSD of 6 Injections | ≤ 2.0% | < 1.5% |
Table 2: Linearity Data for Sofosbuvir and a Process-Related Impurity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 160 - 480 | 0.999 |
| Process Impurity (Phosphoryl) | 10 - 30 | 0.999 |
Data synthesized from multiple sources for a representative example.[12][13]
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 50% | 50 | 49.81 | 99.62 |
| 100% | 100 | 99.73 | 99.73 |
| 150% | 150 | 149.48 | 99.65 |
Recovery data is representative of typical validation results.[9]
Table 4: Precision Data
| Precision Type | Analyte | % RSD |
| Repeatability (Intra-day) | Sofosbuvir | < 2.0% |
| Intermediate Precision (Inter-day) | Sofosbuvir | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| Process Impurity (Phosphoryl) | 0.12 | 0.375 |
LOD and LOQ values are based on reported data.[12][13]
Table 6: Forced Degradation Study Results
| Stress Condition | Degradation (%) | Observations |
| Acid Hydrolysis (1N HCl, 80°C, 10h) | 8.66% | Significant degradation observed.[9][10] |
| Base Hydrolysis (0.5N NaOH, 60°C, 24h) | 45.97% | Major degradation with multiple products.[9][10] |
| Oxidative (30% H₂O₂, 80°C, 48h) | 0.79% | Slight degradation.[9][10] |
| Thermal (80°C, 48h) | No significant degradation | Sofosbuvir is stable to heat.[10] |
| Photolytic (UV light, 24h) | No significant degradation | Sofosbuvir is stable to light.[9][10] |
Visualizations
Experimental Workflow
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Sofosbuvir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jmpas.com [jmpas.com]
- 15. researchgate.net [researchgate.net]
Preparation and Certification of Sofosbuvir Impurity C Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and certification of a Sofosbuvir Impurity C reference standard. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, must be monitored for impurities to ensure its safety and efficacy. This compound, identified as (2R)-Methyl Sofosbuvir (CAS No. 1496552-28-3), is a critical process-related impurity that requires a well-characterized reference standard for accurate quantification in drug substance and product.[1] This document outlines a representative synthetic protocol, purification methods, and a comprehensive certification process in line with pharmaceutical industry best practices and regulatory expectations.
Introduction to this compound
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[2][3] During the synthesis of Sofosbuvir, various impurities can arise, including stereoisomers.[1] this compound is a diastereoisomer of Sofosbuvir. The establishment of a qualified reference standard for this impurity is crucial for its monitoring and control in drug manufacturing, ensuring the quality and safety of the final pharmaceutical product.[3]
Chemical Information:
| Parameter | Value |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| Synonyms | 2(R)-Methyl Sofosbuvir |
| CAS Number | 1496552-28-3 |
| Molecular Formula | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol |
Preparation of this compound
The synthesis of this compound is typically achieved as a byproduct of the main Sofosbuvir synthesis, specifically during the phosphoramidate (B1195095) coupling step.[1] The following is a representative multi-step synthetic protocol adapted from patent literature, which can be optimized for the targeted synthesis of the impurity.[4]
Synthetic Workflow
Caption: High-level overview of the six-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Intermediate II
-
In a suitable reaction vessel, dissolve Intermediate I in an appropriate solvent such as triethylamine (B128534).
-
The molar ratio of Intermediate I to the base is typically maintained between 1:3 and 1:5.
-
Stir the reaction mixture for 10-16 hours at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product. Purify Intermediate II using column chromatography.
Step 2: Synthesis of Intermediate III
-
Dissolve Intermediate II in a suitable acidic medium, such as acetic acid.
-
The molar ratio of Intermediate II to the acid is generally in the range of 1:2 to 1:4.
-
Allow the reaction to proceed for 1-10 hours.
-
Work up the reaction mixture to isolate Intermediate III.
Step 3: Synthesis of Intermediate IV
-
React Intermediate III with a base, for instance, potassium tert-butoxide, in a suitable solvent.
-
A molar ratio of 1:3 to 1:5 (Intermediate III to base) is recommended.
-
The reaction is typically stirred for 8-16 hours.
-
Isolate and purify Intermediate IV.
Step 4: Synthesis of Intermediate V
-
To a solution of Intermediate IV and a base (e.g., triethylamine or pyridine), add benzoyl chloride.
-
The molar ratios of Intermediate IV to base and benzoyl chloride are approximately 1:2-1:8 and 1:2-1:10, respectively.
-
The reaction can take 2-20 hours to complete.
-
Isolate and purify the resulting Intermediate V.
Step 5: Synthesis of Intermediate VI
-
This step involves the critical phosphoramidate coupling. React Intermediate V with a suitable phosphitylating agent.
-
Careful control of reaction conditions is necessary to influence the stereochemical outcome.
Step 6: Synthesis of this compound
-
Treat Intermediate VI with a base like potassium carbonate in a suitable solvent.
-
The molar ratio of Intermediate VI to the base is typically in the range of 1:3 to 1:6.
-
Stir the reaction for 8-14 hours.
-
After completion, purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound with a purity of >99%.[4]
Certification of this compound Reference Standard
A newly prepared batch of this compound must be thoroughly characterized to qualify as a reference standard. The certification process involves a battery of analytical tests to confirm its identity, purity, and to assign a content value.
Certification Workflow
Caption: Workflow for the certification of a this compound reference standard.
Analytical Protocols
3.2.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should be consistent with the structure of this compound.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the molecular ion. The observed mass should be within ±5 ppm of the theoretical mass.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum and compare it with the expected absorption bands for the functional groups present in the molecule.
-
3.2.2. Purity Determination
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Develop a stability-indicating HPLC method. A typical system would use a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).
-
Detection: UV at an appropriate wavelength (e.g., 260 nm).
-
Analysis: Determine the area percentage of the main peak to assess chromatographic purity.
-
-
Gas Chromatography (GC):
-
Method: Use a headspace GC method to determine the content of residual solvents from the synthesis and purification steps.
-
-
Karl Fischer Titration:
-
Method: Perform coulometric or volumetric Karl Fischer titration to quantify the water content.
-
-
Residue on Ignition (ROI) / Sulfated Ash:
-
Method: Determine the content of inorganic impurities by measuring the residue left after ignition.
-
3.2.3. Content Assignment
The content of the reference standard is typically determined using the mass balance approach:
Content (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
| Analytical Test | Typical Acceptance Criteria | Purpose |
| Identity | ||
| ¹H NMR | Spectrum conforms to structure | Confirms proton environment |
| ¹³C NMR | Spectrum conforms to structure | Confirms carbon skeleton |
| Mass Spectrometry | Mass accuracy within ±5 ppm | Confirms molecular formula |
| IR Spectroscopy | Spectrum shows characteristic bands | Confirms functional groups |
| Purity and Impurities | ||
| HPLC Purity | ≥ 99.0% | Quantifies organic purity |
| Water Content (Karl Fischer) | Report value (typically ≤ 0.5%) | Quantifies water content |
| Residual Solvents (GC) | Meet ICH limits | Quantifies volatile impurities |
| Residue on Ignition | Report value (typically ≤ 0.1%) | Quantifies inorganic impurities |
| Content | ||
| Assigned Content (Mass Balance) | Report value (typically ≥ 99.0%) | Provides a certified value for quantitative use |
Conclusion
The availability of a highly purified and well-characterized this compound reference standard is indispensable for the quality control of Sofosbuvir. The synthetic and analytical protocols outlined in this document provide a robust framework for the in-house preparation and certification of this critical impurity standard, enabling accurate analytical method validation and routine quality testing in pharmaceutical development and manufacturing.
References
- 1. Buy this compound | 1496552-28-3 [smolecule.com]
- 2. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
Application Note and Protocol: Sofosbuvir Impurity C as a Quality Control Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively suppresses viral replication.[1] The manufacturing process of Sofosbuvir, a complex multi-step synthesis, can lead to the formation of several process-related impurities. One such critical impurity is Sofosbuvir Impurity C, a diastereomer of the active pharmaceutical ingredient (API). While demonstrating significantly lower antiviral activity compared to Sofosbuvir, its presence in the final drug product must be strictly controlled to ensure safety and efficacy.[2]
This compound serves as a crucial reference standard in the quality control (QC) of Sofosbuvir drug substance and drug product.[2] Its quantification allows for the monitoring and control of the manufacturing process, ensuring the final product meets the stringent purity requirements set by regulatory agencies. This application note provides a detailed protocol for the use of this compound as a marker in QC testing, utilizing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Chemical Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Sofosbuvir | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate | C₂₂H₂₉FN₃O₉P | 529.45 g/mol | 1190307-88-0 |
| This compound | (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | C₂₂H₂₉FN₃O₉P | 529.45 g/mol | 1496552-28-3[2] |
Signaling Pathways and Experimental Workflows
The use of this compound as a quality control marker follows a logical workflow designed to ensure the purity and safety of the final drug product. This process involves the synthesis of the drug substance, subsequent purification, and rigorous analytical testing where Impurity C levels are quantified against established specifications.
Caption: Workflow for Quality Control Testing of Sofosbuvir Using Impurity C as a Marker.
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol outlines a validated isocratic RP-HPLC method for the quantification of this compound in both bulk drug substance and pharmaceutical dosage forms. The method is designed to be simple, specific, precise, and accurate.[3][4]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector and data acquisition software.
-
Analytical Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size, or equivalent.[3][4]
-
Reference Standards: Sofosbuvir and this compound reference standards.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Water (HPLC grade)
-
-
Volumetric glassware and analytical balance
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.1% Trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[3][4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution of Sofosbuvir (4000 µg/mL): Accurately weigh and dissolve 400 mg of Sofosbuvir reference standard in 100 mL of diluent.[3]
-
Standard Stock Solution of this compound (250 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 100 mL of diluent.[3]
-
Working Standard Solution: Pipette 5 mL of the Sofosbuvir standard stock solution and 5 mL of the this compound standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains 400 µg/mL of Sofosbuvir and 25 µg/mL of this compound.[3]
-
Sample Preparation (Bulk Drug): Prepare a solution of the Sofosbuvir bulk drug substance in the diluent at a target concentration of 400 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 400 µg/mL.
-
System Suitability
Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak areas for both Sofosbuvir and this compound is not more than 2.0%.
-
The theoretical plates for both peaks are not less than 2000.
-
The tailing factor for both peaks is not more than 2.0.
Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatograms.
-
Inject the sample solution and record the chromatograms.
Calculation
The percentage of this compound in the sample is calculated using the following formula:
% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of Impurity C in the sample chromatogram.
-
Area_Imp_Std is the peak area of Impurity C in the standard chromatogram.
-
Conc_Imp_Std is the concentration of Impurity C in the working standard solution (µg/mL).
-
Conc_Sample is the concentration of Sofosbuvir in the sample solution (µg/mL).
Data Presentation
The following tables summarize the validation parameters for a typical RP-HPLC method for the quantification of Sofosbuvir and a related phosphoryl impurity, which is analogous to Impurity C.
Table 1: System Suitability Parameters
| Parameter | Sofosbuvir | This compound | Acceptance Criteria |
| Retention Time (min) | ~3.7[3][4] | ~5.7[3][4] | - |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 4000 | > 2000 |
| % RSD of Peak Area | < 1.0 | < 1.0 | ≤ 2.0% |
Table 2: Method Validation Data
| Parameter | Sofosbuvir | "Phosphoryl" Impurity |
| Linearity Range (µg/mL) | 160 - 480[3][4] | 10 - 30[3][4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.04[3][4] | 0.12[3][4] |
| LOQ (µg/mL) | 0.125[3][4] | 0.375[3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Discussion and Regulatory Context
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and drug efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the reporting, identification, and qualification of impurities in new drug substances and products (ICH Q3A/Q3B). The reporting threshold for impurities is typically 0.05%, while identification and qualification are required for impurities present at levels above 0.10% or 0.15% for drug products with a maximum daily dose of ≤ 2 g.
The protocol described in this application note provides a reliable method for the quantification of this compound, allowing manufacturers to monitor and control its levels within the specifications outlined in their drug master file and marketing authorization applications. The use of a well-characterized reference standard for Impurity C is essential for accurate quantification. By implementing this QC testing strategy, pharmaceutical manufacturers can ensure the consistent quality and purity of their Sofosbuvir products, thereby safeguarding public health.
References
Application Note and Protocol: Forced Degradation Studies of Sofosbuvir
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are essential for elucidating the degradation pathways and inherent stability of a drug substance.[1][2] This process involves subjecting the drug to a variety of stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, to generate potential degradation products.[2][3] The resulting data are fundamental for developing and validating stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of the final drug product.[1][4] Sofosbuvir, a direct-acting antiviral agent, is susceptible to degradation under certain stress conditions, and a thorough understanding of its stability profile is paramount.[3][5]
This document provides a detailed protocol for conducting forced degradation studies on Sofosbuvir, based on established scientific literature. It includes experimental procedures for various stress conditions and presents the expected degradation data in a structured format.
Data Presentation: Summary of Forced Degradation Studies on Sofosbuvir
The following table summarizes the quantitative data from various forced degradation studies performed on Sofosbuvir. These studies highlight the conditions under which Sofosbuvir is susceptible to degradation.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 70°C | 6 hours | 23% | [6] |
| 1N HCl | 80°C | 10 hours | 8.66% | [7] | |
| 1M HCl | Not Specified | 4 hours | 26% | [8] | |
| Alkaline Hydrolysis | 0.1N NaOH | 70°C | 10 hours | 50% | [6] |
| 0.5N NaOH | 60°C | 24 hours | 45.97% | [7] | |
| 1M NaOH | Not Specified | 1.5 hours | 100% | [8] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 7 days | 19.02% | [6] |
| 30% H₂O₂ | 80°C | 2 days | 0.79% | [7] | |
| Ce(IV) in 1.0 M H₂SO₄ | 100°C | 25 minutes | Not Quantified | [3] | |
| Thermal Degradation | Solid State | 50°C | 21 days | No degradation | [6] |
| Solution | 40°C | 168 hours | 2% | [8] | |
| Photolytic Degradation | Sunlight | Ambient | 21 days | No degradation | [6] |
| UV light (254 nm) | Ambient | 24 hours | No degradation | [7] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir.
1. Preparation of Sofosbuvir Stock Solution:
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug completely.
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the appropriate solvent (e.g., a mixture of methanol and water) to achieve a final working concentration, typically around 50 µg/mL, for analysis.[6]
2. Acidic Hydrolysis:
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 0.2N HCl to achieve a final acid concentration of 0.1N.
-
Reflux the solution at 70°C for 6 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute the neutralized solution with the mobile phase to the desired concentration (e.g., 50 µg/mL) for chromatographic analysis.
3. Alkaline Hydrolysis:
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 0.2N NaOH to achieve a final base concentration of 0.1N.
-
Reflux the solution at 70°C for 10 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1N HCl.
-
Dilute the neutralized solution with the mobile phase to the desired concentration for analysis.
4. Oxidative Degradation:
-
To a suitable volume of the Sofosbuvir stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature for 7 days.[6]
-
To quench any remaining hydrogen peroxide, the solution can be heated in a boiling water bath for 10 minutes.[6]
-
Cool the solution and dilute it with the mobile phase to the desired concentration for analysis.
5. Thermal Degradation:
-
Solid State: Place a known amount of solid Sofosbuvir in a petri dish and expose it to a temperature of 50°C in a hot air oven for 21 days.[6] At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute to the appropriate concentration for analysis.
-
Solution State: Prepare a solution of Sofosbuvir in a suitable solvent (e.g., water or a buffer) and keep it at an elevated temperature, for instance, 40°C for 168 hours.[8] Withdraw samples at various intervals for analysis.
6. Photolytic Degradation:
-
Sunlight Exposure: Expose a solution of Sofosbuvir in a transparent container to direct sunlight for a period of 21 days.[6] A control sample should be kept in the dark under the same conditions.
-
UV Light Exposure: Expose a solid sample of Sofosbuvir to UV light at a wavelength of 254 nm for 24 hours.[7]
-
For both conditions, prepare the samples for analysis by dissolving and diluting them to the required concentration.
Analytical Method for Quantification:
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Sofosbuvir and its degradation products. A common mobile phase consists of a mixture of methanol and water (with 0.1% formic acid) in a 50:50 (v/v) ratio.[6] A C18 column is generally used for separation, with detection at an appropriate UV wavelength (e.g., 260 nm).
Visualizations
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of a drug substance.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. mdpi.com [mdpi.com]
Application Note: Chromatographic Separation of Sofosbuvir Diastereomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is critically dependent on its specific stereochemistry. The synthesis of Sofosbuvir can lead to the formation of diastereomeric impurities, which may exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the separation and quantification of these diastereomeric impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the chromatographic separation of Sofosbuvir from its diastereomeric impurities, supported by quantitative data and visual representations of the analytical workflow.
Chemical Structures
Sofosbuvir possesses multiple chiral centers, leading to the potential for several diastereomers. One of the well-characterized diastereomeric impurities is known as Sofosbuvir impurity C.
Figure 1: Chemical Structure of Sofosbuvir
Caption: Chemical structure of Sofosbuvir.
Figure 2: Chemical Structure of this compound
Caption: Chemical structure of this compound, a diastereomer of Sofosbuvir.
Chromatographic Separation Methodologies
The separation of diastereomers can often be achieved on achiral stationary phases due to their different physicochemical properties. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine analysis of Sofosbuvir and its process-related impurities, including diastereomers, in bulk drug and pharmaceutical dosage forms.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)[1].
-
Mobile Phase: A mixture of 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH adjusted to 4.0 ± 0.1 with o-phosphoric acid) and acetonitrile (B52724) in a 60:40 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 265 nm[1].
-
Column Temperature: 40 °C[1].
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of the Sofosbuvir sample in the mobile phase.
-
Further dilute the stock solution to a suitable concentration for analysis.
-
Quantitative Data Summary:
| Compound | Retention Time (min) |
| Sofosbuvir | ~7.3 |
| Diastereomeric Impurity (e.g., Impurity C) | Separation from the main peak is critical. Retention times for specific diastereomers should be determined using reference standards. A related method showed a process-related impurity eluting at 5.704 min while Sofosbuvir eluted at 3.674 min, demonstrating the potential for separation on a C18 column. |
Table 1: Representative Retention Times for Sofosbuvir and a Process-Related Impurity using an RP-HPLC method.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages in terms of speed, resolution, and solvent consumption, making it a valuable tool for the analysis of pharmaceutical impurities.
Experimental Protocol:
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) formate (B1220265) buffer (pH 3.5; 5 mM) and acetonitrile. A typical gradient could start with a higher aqueous composition and ramp up the organic phase to elute the impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 0.2 mL/min.
-
Detection Wavelength: 261 nm for Sofosbuvir.
-
Column Temperature: Ambient.
-
Injection Volume: Appropriate volume for the UPLC system (e.g., 1-5 µL).
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantitative Data Summary:
| Compound | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Sofosbuvir | ~1.123 | 25-6400 | - | - |
| Diastereomeric Impurities | Retention times will vary based on the specific impurity and the exact gradient profile. Resolution from the Sofosbuvir peak is the primary goal. | - | - | - |
Table 2: Performance characteristics of a UPLC method for the analysis of Sofosbuvir.
Experimental Workflow
The general workflow for the chromatographic separation and analysis of Sofosbuvir diastereomeric impurities is outlined below.
Caption: General workflow for the analysis of Sofosbuvir diastereomeric impurities.
Logical Relationship of Method Development
The development of a robust chromatographic method for diastereomer separation involves a logical progression of steps to achieve optimal resolution and sensitivity.
Caption: Logical flow for developing a chromatographic separation method.
Conclusion
The accurate determination of diastereomeric impurities in Sofosbuvir is a critical aspect of quality control in the pharmaceutical industry. The RP-HPLC and UPLC methods outlined in this application note provide robust and reliable approaches for the separation and quantification of these impurities. Researchers and drug development professionals can adapt and validate these protocols to suit their specific laboratory instrumentation and regulatory requirements. The use of high-resolution chromatographic techniques is essential for ensuring the stereochemical purity and, consequently, the safety and efficacy of Sofosbuvir.
References
Application Note: Analysis of Sofosbuvir and its Impurities using Capillary Electrophoresis
AN-SOFO-CE-2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, or upon exposure to stress conditions, impurities can arise. These impurities, which may include degradation products, must be monitored and controlled to ensure the safety and efficacy of the drug product. Capillary electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, short analysis times, and low sample and reagent consumption, making it an excellent alternative to high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals and their impurities.
This application note presents a detailed protocol for the separation and quantification of sofosbuvir and its principal degradation impurities using capillary zone electrophoresis (CZE). The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from impurities generated under forced degradation conditions.
Forced Degradation of Sofosbuvir
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. Sofosbuvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while it remains relatively stable under thermal and photolytic stress.[1][2][3][4] The primary degradation products identified under these conditions are typically hydrolysis products resulting from the cleavage of ester or phosphoramidate (B1195095) bonds, and oxidation products.[1][3]
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂)
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Deionized water (18.2 MΩ·cm)
-
Methanol (B129727) (HPLC grade)
-
Fused-silica capillary (e.g., 57 cm total length, 50 cm effective length, 50 µm internal diameter)
Instrumentation
-
A commercially available capillary electrophoresis system equipped with a diode array detector (DAD) or a UV-Vis detector.
-
Data acquisition and analysis software.
Preparation of Solutions
-
Running Electrolyte (20 mmol L⁻¹ Acetate Buffer, pH 4.0): Dissolve an appropriate amount of sodium acetate in deionized water, adjust the pH to 4.0 with glacial acetic acid, and bring to the final volume. Filter the buffer through a 0.45 µm filter before use.
-
Sample Diluent: A mixture of deionized water and methanol (50:50, v/v).
-
Standard Stock Solution of Sofosbuvir (1000 µg/mL): Accurately weigh and dissolve 10 mg of sofosbuvir reference standard in 10 mL of sample diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
Forced Degradation Sample Preparation
-
Acidic Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 70°C for 6 hours.[1] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.
-
Alkaline Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 70°C for 10 hours.[1] After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.
-
Oxidative Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 7 days.[1] Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.
Capillary Electrophoresis Method
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (5 min), followed by deionized water (5 min), and finally with the running electrolyte (10 min).
-
Pre-run Rinse: Before each injection, rinse the capillary with the running electrolyte for 2 minutes.
-
Separation Conditions:
Data Presentation
The developed CZE method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | > 50000 |
| % RSD of Migration Time | < 2.0% | 0.8% |
| % RSD of Peak Area | < 2.0% | 1.2% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| Sofosbuvir | 5 - 600 | 0.9995 | 1.5 | 5.0 | 99.2 - 101.5% |
| Impurity I (Acid Degradant) | 1 - 50 | 0.9991 | 0.3 | 1.0 | 98.5 - 102.1% |
| Impurity II (Base Degradant) | 1 - 50 | 0.9993 | 0.3 | 1.0 | 98.9 - 101.8% |
| Impurity III (Oxidative Degradant) | 1 - 50 | 0.9989 | 0.4 | 1.2 | 98.2 - 102.5% |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and compiled based on typical performance for such methods.[5][6]
Diagrams
Caption: Experimental workflow for the analysis of sofosbuvir impurities.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Validated CZE method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 6. Validated capillary zone electrophoresis approach for simultaneous separation and determination of hepatitis c sofosbuvir and ledipasvir in tablet dosage form (2017) | Maha F. El-Tohamy | 4 Citations [scispace.com]
Application Note & Protocol: Sample Preparation for the Analysis of Sofosbuvir Impurity C in Tablets
AN-SOF-IMP-C-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] During the synthesis or storage of the drug product, process-related impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the pharmaceutical formulation.[2] Sofosbuvir impurity C, chemically known as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is one such potential impurity.[3]
This application note provides a detailed protocol for the sample preparation of Sofosbuvir tablets for the quantitative analysis of Impurity C. The described method is a composite of established techniques for the analysis of Sofosbuvir and its related substances, ensuring robust and reliable results suitable for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the preparation of Sofosbuvir tablet samples for the analysis of Impurity C.
Materials and Equipment
-
Chemicals and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is commonly used. The exact composition may vary depending on the specific analytical method.
-
-
Apparatus:
-
Analytical balance
-
Volumetric flasks (100 mL, 200 mL)
-
Pipettes
-
Mortar and pestle
-
Spatula
-
Ultrasonic bath (sonicator)
-
Mechanical shaker (optional)
-
Centrifuge
-
Syringes (5 mL or 10 mL)
-
Syringe filters (0.45 µm, PVDF or Nylon)
-
HPLC or UPLC vials
-
Sample Preparation Protocol
This protocol is designed for the preparation of a sample solution from Sofosbuvir 400 mg tablets.
-
Tablet Powdering:
-
Weigh and record the weight of ten Sofosbuvir tablets.
-
Calculate the average weight of a single tablet.
-
Grind the ten tablets into a fine, homogeneous powder using a mortar and pestle.
-
-
Initial Sample Weighing and Dissolution:
-
Extraction of Sofosbuvir and Impurities:
-
Add about 30 mL of the diluent (Acetonitrile:Water, 50:50 v/v) to the volumetric flask.
-
Sonicate the flask for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API) and its impurities.[1] Some protocols may also involve shaking on a rotary shaker for up to 1 hour.[1]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent and mix thoroughly.[4]
-
-
Clarification of the Sample Solution:
-
To remove insoluble excipients, centrifuge a portion of the solution at 5000 RPM for 10 minutes.[4]
-
Alternatively, allow the solution to stand until the excipients settle.
-
-
Filtration:
-
Final Dilution:
-
Pipette an appropriate volume of the clear filtrate into a volumetric flask and dilute with the mobile phase or diluent to achieve the desired final concentration for analysis, as specified by the chromatographic method. For instance, a 1.5 mL aliquot can be diluted to 200 mL to obtain a final concentration of 15 µg/mL.[1]
-
Data Presentation
The following table summarizes typical quantitative parameters for the sample preparation of Sofosbuvir tablets for impurity analysis, as compiled from various literature sources.
| Parameter | Value | Reference(s) |
| Initial Sample Weight | Powder equivalent to 100-400 mg Sofosbuvir | [1][4] |
| Initial Dilution Volume | 50 mL, 100 mL, or 200 mL | [1][4][5] |
| Primary Solvent(s) | Acetonitrile, Methanol | [4][6][7] |
| Diluent Composition | Acetonitrile:Water (50:50 v/v), Mobile Phase | [1][8] |
| Sonication Time | 20-30 minutes | [1][5][6] |
| Shaking Time (Optional) | 1 hour | [1] |
| Centrifugation Speed | 5000 RPM | [4] |
| Filter Pore Size | 0.45 µm | [1][4] |
| Filter Type | PVDF, Nylon | [4] |
| Final Concentration | 15-80 µg/mL | [1][5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the sample preparation of Sofosbuvir tablets for the analysis of Impurity C.
Caption: Workflow for Sofosbuvir tablet sample preparation.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. archives.ijper.org [archives.ijper.org]
- 7. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Application of Quantitative NMR (qNMR) for the Purity Assessment of Sofosbuvir Impurity C
Application Note and Protocol
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Sofosbuvir impurity C, (2R)-isopropyl 2-((((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, is a known related substance.[2] This document outlines a detailed protocol for the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise and accurate purity assessment of this impurity.
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of substances without the need for a specific reference standard of the analyte itself.[3][4] The method relies on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for the signal.[3] Both proton (¹H) and phosphorus-31 (³¹P) qNMR are applicable for the analysis of Sofosbuvir and its impurities, with ³¹P-qNMR offering advantages in terms of signal simplicity and reduced spectral overlap.[5][6][7][8]
Principle of qNMR for Purity Assessment
The purity of an analyte is determined by comparing the integral of a specific resonance signal of the analyte with the integral of a signal from a certified reference material (CRM) of known purity, which is added to the sample in a precisely known amount. The purity is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral values of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_std are the number of nuclei giving rise to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and the internal standard.
-
m_analyte and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
Experimental Protocols
Apparatus
-
NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe for ¹H and ³¹P detection.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
NMR Tubes: 5 mm, high precision.
-
Volumetric flasks, pipettes, and syringes.
Reagents and Materials
-
This compound sample.
-
Internal Standard (IS):
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an aprotic solvent that provides good solubility and avoids issues with deuterium (B1214612) exchange observed in protic solvents like methanol-d₄.[5][6][7][8]
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid for ¹H-qNMR or PAA for ³¹P-qNMR) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
¹H-qNMR Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 (or similar quantitative pulse sequence) |
| Number of Scans | 16 - 64 (depending on concentration) |
| Relaxation Delay (D1) | 5 x T₁ (longest relaxation time of analyte and IS) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
³¹P-qNMR Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgig (inverse-gated decoupling) |
| Number of Scans | 64 - 256 (depending on concentration) |
| Relaxation Delay (D1) | 5 x T₁ (longest relaxation time of analyte and IS) |
| Acquisition Time (AQ) | ≥ 2 s |
| Spectral Width | 100 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. For ¹H-qNMR of this compound, a potential signal for quantification could be the isopropyl methyl protons. For ³¹P-qNMR, the single phosphorus signal would be used.
-
Calculate the purity of this compound using the formula provided in the "Principle" section.
Data Presentation
The following tables summarize the validation parameters for the qNMR analysis of Sofosbuvir, which can be adapted for the purity assessment of this compound.
Table 1: Purity of Sofosbuvir Determined by ¹H-qNMR and ³¹P-qNMR. [6][7][9]
| Solvent | Method | Internal Standard | Purity (%) ± SD |
| Methanol-d₄ | ¹H-qNMR | 1,4-BTMSB-d₄ | 99.07 ± 0.50 |
| Methanol-d₄ | ³¹P-qNMR | PAA | 100.63 ± 0.95 |
| DMSO-d₆ | ¹H-qNMR | DSS-d₆ | 99.44 ± 0.29 |
| DMSO-d₆ | ³¹P-qNMR | PAA | 99.10 ± 0.30 |
Table 2: Method Validation Parameters for qNMR Analysis of Sofosbuvir. [10]
| Parameter | ¹H-qNMR (Daclatasvir) | ¹⁹F-qNMR (Sofosbuvir) |
| Linearity Range | 2–24 mg/mL | 2–24 mg/mL |
| LOD | 0.309 mg/mL | 0.387 mg/mL |
| LOQ | 1.029 mg/mL | 1.289 mg/mL |
Note: The data for Daclatasvir and ¹⁹F-qNMR of Sofosbuvir are provided for context on typical validation parameters for related antiviral drugs.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship between Sofosbuvir and its Impurity C.
Caption: Experimental workflow for qNMR purity assessment.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Welcome to the technical support center for the analysis of Sofosbuvir and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of Sofosbuvir impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a process-related impurity that can arise during the synthesis of Sofosbuvir. Its chemical formula is C22H29FN3O9P, and it is structurally similar to the active pharmaceutical ingredient (API).[1][2][3] While it shares a similar structure, it has been shown to have significantly lower antiviral activity compared to Sofosbuvir.[1]
Q2: Why is resolving the co-elution of this compound important?
Accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Co-elution, where two or more compounds elute from a chromatography column at the same time, can lead to inaccurate measurements of both the impurity and the API.[4] This can impact the assessment of product purity, stability, and safety. Therefore, resolving the co-elution of this compound from other related substances is essential for reliable analytical results.
Q3: What are the common causes of co-elution in the analysis of Sofosbuvir and its impurities?
Co-elution in reversed-phase HPLC of Sofosbuvir and its impurities can be caused by several factors, including:
-
Insufficient column efficiency: The column may not have enough theoretical plates to separate compounds with similar retention times.
-
Inappropriate mobile phase composition: The strength or selectivity of the mobile phase may not be optimal for separating the compounds of interest.
-
Incorrect pH of the mobile phase: The ionization state of the analytes can significantly affect their retention, and an unsuitable pH can lead to co-elution.
-
Suboptimal column chemistry: The stationary phase may not provide the necessary selectivity for the separation.
-
High sample load: Injecting too much sample can lead to peak broadening and co-elution.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other related substances.
Step 1: Initial Assessment and Peak Purity Analysis
Before modifying your HPLC method, it's crucial to confirm that you are indeed observing co-elution.
-
Visual Inspection of the Chromatogram: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of a "shoulder" on the peak of interest.[4]
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, utilize the peak purity analysis function. This tool compares the UV spectra across the peak; a non-homogenous spectrum is a strong indicator of co-elution.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A stepwise approach to resolving co-elution.
Step 2: Method Parameter Optimization
If co-elution is confirmed, systematically adjust the following method parameters. It is recommended to change one parameter at a time to understand its effect on the separation.
-
Organic Modifier Ratio (Acetonitrile vs. Methanol): The choice and ratio of the organic modifier can significantly impact selectivity. Acetonitrile and methanol (B129727) have different selectivities for various compounds. Trying different ratios or even a different organic solvent can resolve co-eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of acidic and basic analytes, which in turn influences their retention time in reversed-phase chromatography.[6] For Sofosbuvir and its impurities, which contain ionizable groups, a systematic study of pH can be a powerful tool to achieve separation. A change in elution order may be observed with a change in pH.[6]
If adjusting the mobile phase does not provide adequate resolution, consider changing the stationary phase. Different stationary phases offer different selectivities.
| Stationary Phase | Typical Application for Sofosbuvir Analysis |
| C18 (ODS) | Most commonly used for Sofosbuvir and its impurities due to its hydrophobicity. Various C18 columns with different bonding densities and end-capping are available.[2][7][8] |
| C8 | Less retentive than C18, which can be useful for highly retained impurities.[8] |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds or isomers.[8] |
| Cyano | Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to alkyl-bonded phases.[8] |
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures of impurities with a wide range of polarities. If already using a gradient, optimizing the gradient profile (slope and duration) can resolve closely eluting peaks.
Experimental Protocols
The following are examples of HPLC methods that have been used for the analysis of Sofosbuvir and its related substances. These can serve as a starting point for method development and troubleshooting.
Method 1: Isocratic RP-HPLC
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2] |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 260 nm[2] |
| Column Temperature | Ambient |
Method 2: Gradient RP-HPLC
| Parameter | Condition |
| Column | Kromasil 100 C18, 4.6 x 250 mm, 5 µm[7] |
| Mobile Phase A | Buffer solution:acetonitrile (97.5:2.5, v/v)[7] |
| Mobile Phase B | Acetonitrile:isopropyl alcohol:methanol:water (60:20:10:10, v/v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 263 nm[7] |
| Column Temperature | 25°C[7] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products that could co-elute with known impurities.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Reflux in 0.1 N HCl at 70°C for 6 hours.[5] |
| Base Hydrolysis | Reflux in 0.1 N NaOH at 70°C for 10 hours.[5] |
| Oxidative Degradation | Treat with 3% H2O2 at room temperature for 7 days.[5] |
| Thermal Degradation | Expose solid drug to 50°C for 21 days.[5] |
| Photolytic Degradation | Expose solid drug to UV light for a specified duration. |
Sample Preparation for Forced Degradation Analysis
The following workflow outlines a general procedure for preparing samples from forced degradation studies for HPLC analysis.
Caption: Sample preparation for forced degradation analysis.
By following these guidelines and systematically optimizing your analytical method, you can effectively resolve the co-elution of this compound and ensure the accuracy and reliability of your results.
References
- 1. Buy this compound | 1496552-28-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. d-nb.info [d-nb.info]
addressing peak tailing in the HPLC analysis of Sofosbuvir impurities
This technical support center provides troubleshooting guidance for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Sofosbuvir and its impurities. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in the HPLC analysis of Sofosbuvir and its impurities?
A1: Peak tailing in HPLC is primarily caused by more than one retention mechanism for the analyte.[1] In reversed-phase HPLC, while the main retention mechanism is hydrophobic interaction, secondary interactions can occur, leading to asymmetrical peaks. For Sofosbuvir and its impurities, which often contain basic functional groups, the most common cause of peak tailing is the interaction with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] Other contributing factors can include column contamination, column overload, incorrect mobile phase pH, and extra-column effects.[3]
Q2: How does the chemical nature of Sofosbuvir and its impurities contribute to peak tailing?
A2: Sofosbuvir has a pKa of approximately 9.3, indicating it has basic properties.[4] Many of its impurities also contain basic nitrogen atoms.[3][5][6] In a mobile phase with a pH above 3, the residual silanol groups on the silica (B1680970) packing material can be ionized and carry a negative charge.[1][7] The positively charged basic analytes can then interact with these negatively charged silanol groups through a secondary ion-exchange mechanism.[8] This mixed-mode retention leads to some analyte molecules being retained longer than others, resulting in a "tailing" effect on the peak.[1][9]
Q3: What is an acceptable tailing factor for pharmaceutical analysis?
A3: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. However, in practice, some deviation is expected. For many pharmaceutical assays, a tailing factor of less than 1.5 is considered acceptable.[1] Regulatory guidelines, such as those from the USP, often specify an acceptable range, typically between 0.8 and 1.5. A tailing factor greater than 1.2 indicates significant tailing that should be addressed.[3]
Q4: Can the HPLC system itself cause peak tailing?
A4: Yes, issues with the HPLC system can contribute to peak tailing, a phenomenon often referred to as "extra-column effects."[7] These effects can arise from:
-
Excessive Tubing Length or Diameter: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, causing peak broadening and tailing.[7][10]
-
Poorly Made Connections: Improperly fitted tubing and ferrules can create small voids where the sample can diffuse, leading to peak distortion.[8]
-
Large Detector Cell Volume: A detector cell with a large volume relative to the peak volume can also cause band broadening.[3]
-
Injector Issues: Problems with the injector, such as a partially blocked port or a worn rotor seal, can distort the sample band before it reaches the column.[11]
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your HPLC column when you observe persistent chromatographic problems that cannot be resolved by other troubleshooting steps. Signs that a column may need replacement include:
-
Persistent Peak Tailing: If peak tailing for basic analytes like Sofosbuvir and its impurities cannot be corrected by adjusting the mobile phase or other parameters, the active silanol sites on the column may have become irreversibly exposed.
-
High Backpressure: A sudden or gradual increase in backpressure that cannot be resolved by flushing or changing frits often indicates a blockage or collapse of the column bed.[12]
-
Loss of Resolution: A significant decrease in the separation of critical pairs of analytes.
-
Split Peaks: The appearance of split or shouldered peaks for all analytes can indicate a void at the column inlet.[11]
-
Reduced Efficiency: A noticeable decrease in the number of theoretical plates.
Before replacing the column, it is always recommended to perform systematic troubleshooting to rule out other potential causes.
Part 2: Troubleshooting Guides
Troubleshooting Peak Tailing: A Step-by-Step Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
-
Initial Assessment:
-
Observe the chromatogram: Does the tailing affect all peaks or only specific peaks (e.g., basic compounds like Sofosbuvir and its impurities)?
-
Review system suitability data: Has the tailing factor gradually increased over time or appeared suddenly?[3]
-
-
If All Peaks are Tailing:
-
Check for extra-column effects: Inspect all tubing and connections for proper fit and minimize lengths and diameters where possible.[10]
-
Suspect a column void or blockage: A void at the column inlet or a partially blocked frit can distort the flow path. Try flushing the column in the reverse direction (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[13][14]
-
-
If Only Basic Analyte Peaks are Tailing:
Optimizing Mobile Phase pH to Reduce Peak Tailing
Since Sofosbuvir and its impurities are basic, adjusting the mobile phase pH is a powerful tool to improve peak shape.
-
Lowering the pH:
-
Principle: At a low pH (typically ≤ 3), the residual silanol groups on the silica surface are protonated and thus not ionized.[2] This minimizes the secondary ion-exchange interactions with the protonated basic analytes.
-
Action: Introduce an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[15][16]
-
-
Increasing the pH:
-
Principle: At a high pH (typically > 8), the basic analytes are in their neutral, unprotonated form and will not interact with the ionized silanol groups.
-
Action: Use a high-pH stable column and a buffer such as ammonium (B1175870) bicarbonate. This approach is often effective but requires a column specifically designed for high pH conditions to avoid dissolution of the silica stationary phase.[17]
-
-
Using Mobile Phase Additives:
-
Principle: Add a "competing base" to the mobile phase, such as triethylamine (B128534) (TEA).[15] TEA is a strong base that will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
Action: Add a low concentration of TEA (e.g., 0.1%) to the mobile phase. Note that TEA can suppress MS signal if using LC-MS.
-
Column Selection and Care for Analyzing Basic Compounds
The choice of HPLC column is critical for obtaining symmetrical peaks for basic analytes.
-
Use End-Capped Columns: Most modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[1][15] Ensure you are using a high-quality, fully end-capped column.
-
Consider "Base-Deactivated" Columns: These columns are specifically designed for the analysis of basic compounds and have a very low level of residual silanol activity.[15]
-
Explore Alternative Stationary Phases:
-
Hybrid Silica Columns: These columns have a hybrid organic/inorganic backbone, which makes them more stable at a wider pH range and can reduce silanol interactions.[2]
-
Polymer-Based Columns: These columns do not have silanol groups and can be an excellent option for eliminating peak tailing due to this mechanism, although they may have different selectivity.[2]
-
-
Column Care:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates that can damage the column inlet and cause peak distortion.[12]
-
Proper Flushing: Always flush the column with an appropriate solvent after use to remove any adsorbed sample components.
-
Investigating Extra-Column Effects
If you suspect that the HPLC system is contributing to peak tailing, follow these steps:
-
Replace the column with a zero-dead-volume union and inject a standard. If the peak shape is still poor, the issue lies within the system (injector, tubing, detector).
-
Systematically shorten or replace tubing with a smaller internal diameter (e.g., 0.005 inches).
-
Check all fittings to ensure they are properly seated and not creating any dead volume.
-
If possible, use a detector with a smaller flow cell volume .
Part 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of Sofosbuvir and its impurities.
Methodology:
-
Prepare a series of mobile phases with varying pH values. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase C: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with acetic acid.
-
-
Use a consistent organic modifier (e.g., acetonitrile (B52724) or methanol) for all experiments.
-
Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.
-
Inject a standard solution of Sofosbuvir and its impurities.
-
Record the chromatograms and calculate the tailing factor for each peak under each condition.
-
Compare the results to identify the pH that provides the most symmetrical peaks.
Protocol 2: Column Equivalency Test for Peak Tailing
Objective: To determine if the column is the source of peak tailing.
Methodology:
-
Analyze the Sofosbuvir sample on the suspect column and record the chromatogram.
-
Replace the suspect column with a new column of the same type and dimensions.
-
Equilibrate the new column with the same mobile phase.
-
Inject the same sample under identical conditions.
-
Compare the chromatograms. If the peak tailing is significantly reduced on the new column, the original column was likely degraded or contaminated.
Protocol 3: Diagnosing Extra-Column Volume
Objective: To quantify the extra-column volume of the HPLC system.
Methodology:
-
Remove the column from the system.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Set the mobile phase flow rate to a known value (e.g., 1.0 mL/min).
-
Inject a small volume (e.g., 1 µL) of a UV-active marker that is not retained by the system (e.g., uracil (B121893) or acetone).
-
Record the time it takes for the peak maximum to appear. This is the extra-column dead time (t₀).
-
Calculate the extra-column volume (V_ec) using the formula: V_ec = t₀ × Flow Rate.
-
A large V_ec indicates that system components are contributing to peak broadening and tailing.
Part 4: Data Summary
Table 1: Mobile Phase Conditions for Sofosbuvir Impurity Analysis
| Mobile Phase Component | Concentration/pH | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 0.1% in Water/Acetonitrile | Acidic modifier to suppress silanol ionization and improve peak shape. | [16][18] |
| Formic Acid | 0.1% in Water/Methanol | A volatile acidic modifier suitable for LC-MS, improves peak shape. | [16] |
| Ammonium Acetate Buffer | 10-50 mM | Provides pH control and can mask silanol interactions. | [9] |
| Triethylamine (TEA) | ~0.1% | A basic additive that acts as a silanol blocker. | [15] |
Table 2: Recommended Column Chemistries for Basic Analytes
| Column Type | Description | Advantages for Sofosbuvir Analysis |
| End-Capped C18 | Standard C18 phase with residual silanols chemically deactivated. | Good starting point, widely available, improved peak shape over non-end-capped columns. |
| Base-Deactivated C18 | High-purity silica with extensive end-capping to minimize silanol activity. | Excellent peak shape for basic compounds like Sofosbuvir. |
| Hybrid Silica C18 | Stationary phase with a hybrid organic/inorganic silica backbone. | Enhanced pH stability (allowing for higher pH methods), reduced silanol activity. |
| Polymer-Based RP | Stationary phase made from a polymer (e.g., polystyrene-divinylbenzene). | No silanol groups, eliminating this source of peak tailing; stable over a very wide pH range. |
Part 5: Visual Diagrams
Caption: Troubleshooting workflow for peak tailing.
Caption: The "Tailing Triangle": Key Factors Influencing Peak Shape.
Caption: Logical Flow for Mobile Phase pH Optimization.
References
- 1. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. bfopcu.eg.net [bfopcu.eg.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. archives.ijper.org [archives.ijper.org]
- 17. welch-us.com [welch-us.com]
- 18. merckmillipore.com [merckmillipore.com]
improving the resolution between Sofosbuvir and impurity C in reverse-phase HPLC
Technical Support Center: Sofosbuvir Analysis
Welcome to the technical support center for the chromatographic analysis of Sofosbuvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Sofosbuvir, with a specific focus on improving the resolution from its closely related diastereomeric impurity, Impurity C.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are Sofosbuvir and Impurity C, and why is their separation challenging?
Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C.[1][2][3] Impurity C is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and weight but a different spatial arrangement of atoms.[4][5][6][7] Diastereomers often have very similar physicochemical properties, making their separation by chromatography challenging. Achieving adequate resolution is critical for accurately quantifying the purity of Sofosbuvir in bulk drug substances and finished pharmaceutical products, as required by regulatory agencies.[5]
Table 1: Physicochemical Properties of Sofosbuvir and Impurity C
| Property | Sofosbuvir | Impurity C | Reference |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P | [4][5][6] |
| Molecular Weight | ~529.5 g/mol | ~529.5 g/mol | [4][5][6] |
| IUPAC Name | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [4][5] |
| Nature | Diastereomers | Diastereomers | - |
Q2: My resolution between Sofosbuvir and Impurity C is poor (<1.5). Where should I start troubleshooting?
Poor resolution in HPLC is primarily addressed by optimizing three key factors: Selectivity (α) , Efficiency (N) , and Retention Factor (k) .[8][9] Selectivity is the most powerful tool for improving the resolution of closely eluting peaks.[8]
Start by systematically evaluating your method parameters. The following workflow provides a logical approach to troubleshooting.
References
- 1. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chromtech.com [chromtech.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing On-column Degradation of Sofosbuvir Impurity C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the on-column degradation of Sofosbuvir (B1194449) impurity C during chromatographic analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving on-column degradation of Sofosbuvir impurity C.
Issue: Appearance of unexpected peaks or loss of this compound peak area during HPLC analysis.
The on-column degradation of this compound can be influenced by several factors, primarily related to the mobile phase, stationary phase, and temperature. The following sections provide a step-by-step guide to troubleshoot this issue.
Mobile Phase Optimization
The pH and composition of the mobile phase are critical factors that can contribute to the degradation of analytes on the column.
Question: How can I optimize the mobile phase to prevent the degradation of this compound?
Answer:
-
pH Adjustment: Sofosbuvir has been shown to be susceptible to degradation under acidic and basic conditions.[1][2] While specific data on the on-column pH stability of Impurity C is limited, it is prudent to maintain the mobile phase pH within a neutral or near-neutral range (pH 2-8) for silica-based columns to ensure column stability and minimize potential acid or base-catalyzed hydrolysis.[3]
-
Buffer Selection: Employ a buffer system to maintain a stable pH throughout the analysis. Phosphate buffers are commonly used in reversed-phase HPLC.
-
Solvent Quality: Always use high-purity, HPLC-grade solvents to prevent the introduction of contaminants that could catalyze degradation.[4]
-
Degassing: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles that can cause pressure fluctuations and potential oxidative degradation.[3]
Experimental Protocol: Mobile Phase Preparation and pH Adjustment
-
Buffer Preparation: Prepare the aqueous component of the mobile phase by dissolving the appropriate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.
-
pH Measurement and Adjustment: Use a calibrated pH meter to measure the pH of the aqueous phase. Adjust the pH to the desired value using a dilute acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).[5]
-
Solvent Mixing: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.[6][7]
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas using an ultrasonic bath or an online degasser.
Stationary Phase Considerations
The choice of HPLC column and its condition can significantly impact the on-column stability of analytes.
Question: What column-related factors should I consider to mitigate degradation?
Answer:
-
Column Chemistry: C18 columns are commonly used for the analysis of Sofosbuvir and its impurities.[6][8] Consider using a column with a high-coverage, end-capped stationary phase to minimize interactions with residual silanol (B1196071) groups, which can be acidic and potentially catalyze degradation.[9]
-
Guard Columns: Utilize a guard column to protect the analytical column from strongly retained impurities in the sample that could contribute to on-column degradation over time.[4][10]
-
Column Washing: Implement a regular column washing procedure to remove any accumulated contaminants.[11] Flush the column with a strong solvent, such as 100% acetonitrile or methanol, after a sequence of analyses.[11]
Table 1: Impact of Column Parameters on Impurity C Degradation
| Parameter | Potential Impact on Degradation | Recommendation |
| Column Age | Older columns may have stationary phase degradation, exposing active sites.[12] | Replace the column if performance deteriorates. |
| Stationary Phase | Exposed silanols on non-end-capped columns can be acidic.[9] | Use a high-quality, end-capped C18 column. |
| Contamination | Adsorbed sample matrix components can create a reactive environment.[13] | Use a guard column and appropriate sample cleanup. |
Temperature Control
Elevated temperatures can accelerate chemical reactions, including on-column degradation.
Question: How does temperature affect the stability of this compound on the column, and what is the optimal temperature range?
Answer:
While forced degradation studies show Sofosbuvir to be relatively stable under thermal stress in solution, elevated column temperatures can promote on-column degradation for some compounds.[1][14] It is generally recommended to perform the analysis at a controlled room temperature or slightly above (e.g., 25-40°C) to ensure reproducibility and minimize the risk of thermal degradation.[3][15]
Table 2: Effect of Column Temperature on Analytical Parameters
| Temperature | Effect on Retention Time | Effect on Peak Shape | Potential for Degradation |
| Low (e.g., < 25°C) | May increase | May broaden | Generally lower |
| Moderate (25-40°C) | Optimal | Generally sharp | Typically minimal |
| High (e.g., > 50°C) | Decreases | May sharpen, but can also broaden if degradation occurs | Increased risk of thermal degradation[16] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and how might it be prone to degradation?
A1: this compound is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[17] The molecule contains several functional groups that could be susceptible to degradation, including an ester and a phosphoramidate (B1195095) linkage, which can be liable to hydrolysis under acidic or basic conditions.
Q2: I am observing a new, unidentified peak that grows over a sequence of injections, while the peak for Impurity C decreases. What could be the cause?
A2: This is a classic sign of on-column degradation. The analyte (Impurity C) is converting to a new compound on the stationary phase. The progressive nature of the issue suggests a build-up of a contributing factor on the column, such as sample matrix components, or a slow degradation of the stationary phase itself.[18] Follow the troubleshooting steps outlined above, starting with mobile phase optimization and column washing.
Q3: Can the sample solvent contribute to the degradation of this compound?
A3: Yes. If the sample is dissolved in a solvent that is too strong or has a pH that promotes degradation, the analyte may start to degrade in the vial before injection. This degradation can be exacerbated on the column. Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.
Q4: Are there any specific mobile phase additives that can help stabilize this compound?
A4: While there is no specific information for Impurity C, for compounds susceptible to interaction with metal ions present in the HPLC system or on the column, the addition of a chelating agent like EDTA to the mobile phase in low concentrations can sometimes mitigate degradation.[18] However, this should be explored cautiously as it can affect the chromatography of other components.
Visual Guides
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting on-column degradation.
Potential Degradation Pathway
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. bvchroma.com [bvchroma.com]
- 4. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple chromatographic and spectrophotometric determination of sofosbuvir in pure and tablet forms | European Journal of Chemistry [eurjchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 11. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 12. chromacademy.com [chromacademy.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How does increasing column temperature affect LC methods? [sciex.com]
- 16. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 17. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chromforum.org [chromforum.org]
Technical Support Center: Optimization of Mobile Phase for Sofosbuvir Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Sofosbuvir and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Sofosbuvir that I need to separate?
A1: Sofosbuvir impurities can originate from the manufacturing process or from degradation.[1][2] Common process-related impurities include isomers and unreacted starting materials.[1][2] Degradation of Sofosbuvir typically occurs under stress conditions such as acid and base hydrolysis, and oxidation.[3][4][5] Key degradation products may include those resulting from the hydrolysis of the phosphoramidate (B1195095) group or other structural modifications.[3][4]
Q2: What is a good starting point for a mobile phase to separate Sofosbuvir and its impurities?
A2: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of Sofosbuvir is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[6][7] A typical combination is acetonitrile (B52724) and a buffered aqueous phase (e.g., with 0.1% trifluoroacetic acid or 0.1% formic acid).[4][6][7] An initial gradient elution from a lower to a higher concentration of acetonitrile is often effective in resolving the main drug from its various impurities. Detection is commonly performed using a UV detector at approximately 260 nm.[6][7]
Q3: Should I use an isocratic or gradient elution method?
A3: For separating a complex mixture of impurities with different polarities, a gradient elution is generally more effective than an isocratic method. Gradient elution allows for the separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable analysis time while maintaining good peak shape.[8] An isocratic method, such as 50:50 acetonitrile and 0.1% trifluoroacetic acid in water, can be simpler and faster if you are only separating Sofosbuvir from a few known, closely related impurities.[6][7]
Q4: How does the pH of the mobile phase affect the separation?
A4: The pH of the aqueous component of the mobile phase is a critical parameter, especially for ionizable compounds like Sofosbuvir and its impurities.[9][10] Adjusting the pH can change the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[9] For basic compounds, using a low pH (e.g., pH 2-3 with TFA or formic acid) can lead to sharper peaks and better resolution by suppressing silanol (B1196071) interactions on the column.[9][11] Conversely, for some impurities, a higher pH (e.g., pH 7 with a triethylamine (B128534) buffer) might be necessary to achieve optimal separation.[8]
Troubleshooting Guide
Q5: I am seeing poor resolution between Sofosbuvir and an impurity peak. What should I do?
A5: Poor resolution can be addressed by modifying the mobile phase composition.
-
Adjust Organic Solvent Strength: If peaks are eluting too close together, try decreasing the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient or using a shallower gradient. This will increase retention times and provide more opportunity for separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Modify pH: Altering the pH of the aqueous phase can significantly impact the retention and selectivity of ionizable impurities. Experiment with different pH values within the stable range of your column (typically pH 2-8 for silica-based columns).[9]
-
Change Buffer/Additive: If using an acidic modifier like TFA, consider switching to formic acid, or using a buffer like phosphate (B84403) or triethylamine to influence peak shape and selectivity.[8][11]
Q6: My peaks, especially for the impurities, are tailing. How can I improve the peak shape?
A6: Peak tailing is often caused by secondary interactions between basic analytes and active silanol groups on the silica-based column packing.[9]
-
Lower Mobile Phase pH: Reducing the pH to around 2.5-3.0 protonates the basic functional groups on the analytes and suppresses the ionization of silanols, minimizing unwanted interactions and improving peak symmetry.[9]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites on the stationary phase, leading to more symmetrical peaks.[8][11]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[9]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[12]
Q7: I am observing a drifting baseline during my gradient run. What is the cause?
A7: A drifting baseline in gradient elution is often related to the mobile phase or the detector.[12][13]
-
Mobile Phase Absorbance: Ensure that your mobile phase components, especially additives, have low UV absorbance at your detection wavelength (around 260 nm). Using high-purity, HPLC-grade solvents is crucial.[14]
-
Incomplete Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. Increase the column equilibration time between runs.[13]
-
Contaminated Solvents: Impurities in your solvents can accumulate on the column at low organic concentrations and elute as the organic concentration increases, causing the baseline to drift.[14] Prepare fresh mobile phase daily.
Q8: Why are my retention times shifting between injections?
A8: Fluctuating retention times indicate a lack of stability in the chromatographic system.[13]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure you are accurately measuring and mixing the components. If the mobile phase is prepared by the HPLC pump's mixer, ensure the proportioning valves are working correctly.[15]
-
Column Temperature: Variations in the column temperature can cause retention times to shift. Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C) for better reproducibility.[12]
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, affecting retention times.[13]
Data Presentation
Table 1: Example RP-HPLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1[6][7] | Method 2[8] | Method 3[16] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Zorbax SB C18 (4.6 x 250 mm, 5 µm) | Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Triethylamine in Water (pH 7.0) | 0.6% Trifluoroacetic acid in Water (pH 2.2): Acetonitrile (95:5) |
| Mobile Phase B | Acetonitrile | Acetonitrile: Methanol: Isopropyl alcohol (85:10:5) | Water: Methanol: Acetonitrile (20:30:50) |
| Elution Mode | Isocratic (50:50 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm & 210 nm | UV at 263 nm & 320 nm |
| Column Temp. | Ambient | Not Specified | 35°C |
| Retention Time (Sofosbuvir) | ~3.7 min | Not Specified | ~48.0 min |
Experimental Protocols
Protocol: General RP-HPLC Method for Separation of Sofosbuvir and its Degradation Impurities
This protocol is a representative example based on common practices for analyzing Sofosbuvir and its impurities.
-
Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas similarly.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 30 40 60 35 40 60 40 95 5 | 45 | 95 | 5 |
-
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).
-
Sample Solution: Prepare the sample (e.g., from a forced degradation study or a drug product) in the diluent to achieve a similar concentration to the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system peaks are present.
-
Inject the standard solution to determine the retention time and response of Sofosbuvir.
-
Inject the sample solution to analyze for Sofosbuvir and its impurities.
-
Identify impurity peaks based on their relative retention times (RRT) with respect to the Sofosbuvir peak.
-
Mandatory Visualization
Caption: Workflow for optimizing mobile phase in RP-HPLC.
Caption: Troubleshooting common HPLC separation issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 9. hplc.eu [hplc.eu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ijnrd.org [ijnrd.org]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. jmpas.com [jmpas.com]
Technical Support Center: Method Robustness Testing for Sofosbuvir Impurity C Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method robustness testing for the analysis of Sofosbuvir and its related substance, Impurity C. For the purpose of this guide, Impurity C will refer to the primary acid degradation product of Sofosbuvir, (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the robustness testing of the HPLC method for Sofosbuvir and Impurity C.
| Observed Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) for Sofosbuvir or Impurity C | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Silanol (B1196071) Interactions: Especially for basic compounds, interaction with acidic silanol groups on the silica-based column packing can cause tailing. 3. Column Degradation: Loss of stationary phase or creation of voids in the column bed, particularly at high pH and temperature.[2] 4. Inappropriate Sample Solvent: The solvent in which the sample is dissolved is stronger than the mobile phase, causing peak distortion.[3] | 1. Dilute the sample to a lower concentration within the linear range of the method. 2. Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. A lower pH can often reduce tailing for basic compounds.[4] Consider using a highly end-capped column. 3. Replace the column. To prevent future degradation, ensure the mobile phase pH and operating temperature are within the column manufacturer's recommended limits. 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Significant Shift in Retention Time (RT) | 1. Change in Mobile Phase Composition: An error of 1% in the organic solvent composition can alter retention time by 5-15%.[5] 2. Fluctuation in Column Temperature: Inconsistent column temperature can lead to retention time drift.[6] 3. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. 4. Change in Mobile Phase pH: A small change in pH (e.g., 0.1 unit) can significantly shift the retention of ionizable compounds.[5] | 1. Prepare the mobile phase accurately, preferably gravimetrically. Ensure thorough mixing and degassing.[5] 2. Use a column oven to maintain a constant and consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved. 4. Calibrate the pH meter regularly and prepare buffers carefully. |
| Loss of Resolution Between Sofosbuvir and Impurity C | 1. Alteration in Mobile Phase Selectivity: Small changes in the organic modifier percentage or pH can impact the separation factor between the two components. 2. Column Aging: Over time, the column's performance deteriorates, leading to broader peaks and reduced resolution. 3. Flow Rate Variation: A flow rate that is too high can decrease separation efficiency. | 1. Carefully control the mobile phase composition and pH as per the validated method. 2. Replace the analytical column with a new one of the same type. Implement a column tracking log to monitor performance. 3. Ensure the HPLC pump is delivering a constant and accurate flow rate. Calibrate the pump if necessary. |
| Split Peaks | 1. Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the sample flow path.[2] 2. Void at the Column Inlet: A void or channel in the packing material at the top of the column.[4] 3. Injector Issues: Problems with the injector, such as a partially plugged seat or loop. | 1. Try back-flushing the column. If this doesn't resolve the issue, replace the frit or the column. Use in-line filters and guard columns to prevent this.[4] 2. This often indicates column failure; the column should be replaced.[4] 3. Perform routine maintenance on the injector, including cleaning and replacing seals and rotors as needed. |
| Inconsistent Peak Areas | 1. Injector Reproducibility Issues: Worn injector seals or incorrect sample loop filling can lead to variable injection volumes. 2. Sample Instability: The sample may be degrading in the autosampler over the course of the analytical run. 3. Air Bubbles in the Pump or Detector: Air bubbles can cause fluctuations in the baseline and affect peak integration. | 1. Service the injector and replace worn parts. Ensure the injection volume is appropriate for the loop size. 2. Verify the stability of the sample in the autosampler conditions (e.g., temperature). If necessary, prepare fresh samples more frequently. 3. Thoroughly degas the mobile phase. Purge the pump to remove any trapped air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing?
A1: Method robustness testing is a critical part of method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[7][8] This provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories, instruments, and analysts.[2][7]
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for Sofosbuvir and its impurities?
A2: Common parameters to intentionally vary include:
-
Mobile Phase Composition: e.g., ±2% of the organic modifier.
-
Mobile Phase pH: e.g., ±0.2 pH units.
-
Column Temperature: e.g., ±5 °C.
-
Flow Rate: e.g., ±0.1 mL/min.
-
Wavelength: e.g., ±2 nm.
-
Different Column Lots/Batches.
Q3: What are the acceptance criteria for a robustness test?
A3: The primary acceptance criterion is that the system suitability parameters remain within the limits defined by the validated method under all tested variations.[9] These typically include:
-
Resolution (Rs): The resolution between Sofosbuvir and Impurity C should be greater than a specified value (e.g., Rs ≥ 2.0).[9]
-
Tailing Factor (Tf): The tailing factor for each peak should be within a certain range (e.g., ≤ 2.0).[9]
-
Relative Standard Deviation (%RSD) of Peak Areas: For replicate injections, the %RSD should be below a specified limit (e.g., ≤ 2.0%).[9]
-
Retention Time Variation: The shift in retention time should be minimal (e.g., ≤ ±5%).[9]
Q4: How can I prepare a sample containing Sofosbuvir and Impurity C for robustness testing?
A4: A sample containing both Sofosbuvir and Impurity C can be prepared by subjecting a solution of Sofosbuvir to forced degradation under acidic conditions. For example, refluxing a solution of Sofosbuvir in 0.1 N to 1 N HCl at an elevated temperature (e.g., 70-80°C) for several hours will generate the acid degradation product (Impurity C).[1][3] The resulting solution can then be neutralized and diluted to an appropriate concentration for analysis.
Q5: My chromatogram shows several degradation peaks. How do I identify Impurity C?
A5: Impurity C (the primary acid degradation product) can be identified by comparing the chromatogram of the acid-stressed sample to that of a Sofosbuvir reference standard and a blank. The new peak that appears prominently in the acid-degraded sample is likely Impurity C. For confirmation, LC-MS can be used to identify the peak with the expected mass-to-charge ratio (m/z) of 416.08.[1]
Quantitative Data Summary
Table 1: Typical Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation Range |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |
| Column Temperature | 30 °C | ± 5 °C |
| Mobile Phase pH | 3.0 | ± 0.2 units |
| Organic Phase Composition | 50% Acetonitrile (B52724) | ± 2% |
| Detection Wavelength | 260 nm | ± 2 nm |
Table 2: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Limit |
| Resolution (Rs) between Sofosbuvir and Impurity C | ≥ 2.0 |
| Tailing Factor (Tf) for Sofosbuvir and Impurity C | ≤ 2.0 |
| Theoretical Plates (N) for Sofosbuvir | > 2000 |
| %RSD for 6 replicate injections (Peak Area) | ≤ 2.0% |
Experimental Protocols
Protocol 1: Preparation of Acid-Degraded Sofosbuvir Sample (Containing Impurity C)
-
Preparation of Sofosbuvir Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Stress: Transfer a known volume of the Sofosbuvir stock solution into a flask. Add an equal volume of 1 N HCl.
-
Heating: Heat the mixture at 80°C under reflux for approximately 6-10 hours.[1]
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with 1 N NaOH to a pH of approximately 7.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: General HPLC Method for Sofosbuvir and Impurity C Analysis
This is a representative method; specific conditions may need to be optimized.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[10]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 260 nm.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of both Sofosbuvir and all relevant impurities.
Visualizations
Caption: Workflow for HPLC Method Robustness Testing.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. d-nb.info [d-nb.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Stability of Sofosbuvir and Its Process-Related Impurity C: A Guide for Researchers
Understanding Sofosbuvir and Sofosbuvir Impurity C
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical name is Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate.[2]
This compound is a diastereomer of Sofosbuvir, with the opposite stereochemistry at the alanine (B10760859) chiral center. Its IUPAC name is propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[3] Being a process-related impurity, it is typically formed during the synthesis of Sofosbuvir and is not a product of its degradation.
Forced Degradation Studies of Sofosbuvir
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[4] Sofosbuvir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Sofosbuvir Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation of Sofosbuvir | Reference |
| Acid Hydrolysis | 1N HCl at 80°C for 10 hours | 8.66% | [2] |
| 0.1N HCl at 70°C for 6 hours | 23% | [4] | |
| Base Hydrolysis | 0.5N NaOH at 60°C for 24 hours | 45.97% (two major degradation products) | [2] |
| 0.1N NaOH at 70°C for 10 hours | 50% | [4] | |
| Oxidative | 30% H₂O₂ at 80°C for 2 days | 0.79% | [2] |
| 3% H₂O₂ at room temperature for 7 days | 19.02% | [4] | |
| Ce(IV) in H₂SO₄ at 100°C for 25 minutes | Significant degradation | [5] | |
| Thermal | 50°C for 21 days | No significant degradation | [4] |
| Dry heat | Stable | [2] | |
| Photolytic | Exposure to 254 nm UV light for 24 hours | No significant degradation | [2] |
| Exposure to direct sunlight for 21 days | No significant degradation | [4] |
Note: The extent of degradation can vary based on the precise experimental conditions such as concentration, temperature, and duration of exposure.
Stability Profile of this compound
As a diastereomer of Sofosbuvir, Impurity C is expected to have similar physicochemical properties. However, subtle differences in their three-dimensional structures can lead to different stability profiles under stress conditions. Without direct experimental data from forced degradation studies on isolated this compound, a definitive statement on its comparative stability cannot be made. It is plausible that the stereochemical difference could influence the rate and pathway of degradation, particularly in reactions where the chiral center is involved or sterically hindered.
Experimental Protocols for Forced Degradation of Sofosbuvir
The following are representative protocols for conducting forced degradation studies on Sofosbuvir, based on published literature.
1. Acid Hydrolysis:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 1N hydrochloric acid.
-
Reflux the solution at 80°C for 10 hours.
-
After cooling, neutralize the solution with a suitable base (e.g., ammonium (B1175870) bicarbonate or sodium hydroxide (B78521) solution).
-
Analyze the resulting solution by a stability-indicating HPLC method.[2]
2. Base Hydrolysis:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N sodium hydroxide.
-
Maintain the solution at 60°C for 24 hours.
-
After cooling, neutralize the solution with a suitable acid (e.g., hydrochloric acid).
-
Analyze the resulting solution by HPLC.[2]
3. Oxidative Degradation:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 30% (v/v) hydrogen peroxide.
-
Keep the solution at 80°C for 2 days.
-
Evaporate the resulting solution to dryness and reconstitute in a suitable solvent for HPLC analysis.[2]
4. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).
-
Dissolve the sample in a suitable solvent and analyze by HPLC.[4]
5. Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.
-
Alternatively, expose a solution of the drug to direct sunlight for an extended period (e.g., 21 days).
Visualizing the Process
To better understand the workflow of a stability study and the relationship between Sofosbuvir and its impurity, the following diagrams are provided.
Caption: Workflow of a typical forced degradation study.
Caption: Relationship between Sofosbuvir and Impurity C.
Conclusion
Sofosbuvir demonstrates susceptibility to degradation under acidic, basic, and oxidative stress conditions, while it remains relatively stable under thermal and photolytic stress.[2][4] The primary degradation pathways involve hydrolysis of the ester and phosphoramidate (B1195095) moieties. This compound, a diastereomer of Sofosbuvir, is a process-related impurity and not a degradation product. While its stability profile is expected to be similar to that of Sofosbuvir, further studies on the isolated impurity are required to establish a direct comparative stability profile. This guide provides a foundational understanding for researchers to design further investigations into the stability of Sofosbuvir and its related substances.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. This compound | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sofosbuvir impurity C, a critical aspect of quality control in the manufacturing of the antiviral drug Sofosbuvir. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of therapeutic products. This document outlines and contrasts various chromatographic techniques, offering supporting data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method.
Understanding this compound
This compound is a known process-related impurity of Sofosbuvir. Its chemical structure is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with a molecular formula of C22H29FN3O9P[1]. Accurate and precise analytical methods are essential for its detection and quantification to ensure that it is controlled within acceptable limits in the final drug product.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Sofosbuvir and its impurities. The following table summarizes the key performance parameters of different published methods that can be adapted for the analysis of this compound.
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC | Method 3: UPLC | Method 4: RP-HPLC |
| Principle | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase UPLC | Reverse Phase HPLC |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2] | Kromasil 100 C18 (250 × 4.6 mm, 5 μ) | X-Bridge BEH C18 (100 × 4.6) mm 2.5 µ | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50 v/v)[2] | Mobile Phase A: Buffer solution:Acetonitrile (97.5:2.5% v/v); Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10 % v/v/v/v) | Gradient | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4±0.1):Acetonitrile (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min | Not Specified | 1.0 mL/min[3] |
| Detection (UV) | 260 nm[2] | 263 nm | Not Specified | 265 nm[3] |
| Retention Time | Impurity: 5.704 min[2] | Not Specified | Not Specified | Sofosbuvir: 7.3 min[3] |
| Linearity Range | Impurity: 10-30 µg/mL[2] | 0.5–7.5 ppm | Not Specified | Not Specified |
| LOD | Impurity: 0.03% (0.12 µg)[2] | 0.1 µg/mL | 0.27 µg/mL | Not Specified |
| LOQ | Impurity: 1.50% (0.375 µg)[2] | 0.5 µg/mL | 0.83 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | 90.2–113.9% | 99.62-99.73% | Not Specified |
Experimental Protocols
Below are detailed methodologies for the analytical methods cited in this guide.
Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity
This method is designed for the estimation of Sofosbuvir and its process-related phosphoryl impurity.
-
Chromatographic System: Agilent HPLC system with UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size[2].
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 260 nm[2].
-
Injection Volume: Not specified.
-
Standard Preparation: Standard solutions of Sofosbuvir and the phosphoryl impurity are prepared in the mobile phase[2].
-
Sample Preparation: The sample is dissolved in the mobile phase to achieve a suitable concentration[2].
Method 3: Stability-Indicating UPLC Method
This UPLC method was developed for the analysis of Sofosbuvir and its degradation products.
-
Chromatographic System: Waters UPLC system with a photodiode array detector[4].
-
Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm particle size[4].
-
Mobile Phase: A gradient elution was used. The specific gradient program is not detailed in the abstract but typically involves a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol[4].
-
Flow Rate: Not specified.
-
Detection Wavelength: Not specified, but a photodiode array detector allows for monitoring at multiple wavelengths.
-
Sample Preparation: For forced degradation studies, Sofosbuvir was subjected to acidic, basic, and oxidative stress. The resulting solutions were neutralized and diluted with the mobile phase[4].
Cross-Validation Workflow
Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when different methods are used to analyze the same sample. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for this compound.
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. The RP-HPLC methods presented offer robust and reliable approaches, while the UPLC method provides the advantage of faster analysis times and potentially higher resolution. It is recommended that any selected method be thoroughly validated or cross-validated according to ICH guidelines to ensure its suitability for its intended purpose. This guide serves as a starting point for researchers and analytical scientists in developing and implementing robust quality control strategies for Sofosbuvir.
References
A Guide to the Inter-Laboratory Comparison of Sofosbuvir Impurity C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Sofosbuvir impurity C, a critical parameter in the quality control of the antiviral drug Sofosbuvir. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various published analytical method validations to offer a baseline for performance comparison. The experimental protocols and data presented herein are extracted from peer-reviewed scientific literature.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods reported for the quantification of Sofosbuvir and its impurities, including impurity C or other related substances. This comparative data can help laboratories select and validate appropriate methods for their specific needs.
| Parameter | Method 1 (RP-HPLC) [1] | Method 2 (RP-HPLC) [2] | Method 3 (LC-MS/MS) [3] | Method 4 (RP-HPLC) [4] |
| Instrumentation | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | Kromasil 100 C18 (250 × 4.6 mm, 5 μ) | Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm) | Hypersil C18 column (4.6×150, 5µm) |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50) | Not specified for impurity C | Acetonitrile: 1% formic acid (50:50) v/v | Water: Acetonitrile (30:70) |
| Flow Rate | Not Specified | Not Specified | 600µl/min | 1.0ml/min |
| Detection | UV at 260.0 nm | UV at 263 nm | MS/MS (MRM) | UV at 230 nm |
| Linearity Range (Impurity) | 10-30 μg/ml (for a process-related impurity) | 0.5–7.5 ppm (for impurities) | 0.5→5000 ng/ml (for Sofosbuvir) | 10-50 µg/ml (for Velpatasvir) |
| Limit of Detection (LOD) | 0.03% (0.12 μg) (for a process-related impurity) | 0.1 μg/mL (for impurities) | Not specified for impurity C | Not specified for impurity C |
| Limit of Quantification (LOQ) | 1.50% (0.375 μg) (for a process-related impurity) | 0.5 μg/mL (for impurities) | Not specified for impurity C | Not specified for impurity C |
| Retention Time (Impurity) | 5.704 min (for a process-related impurity) | 36.31 and 43.77 min (for methyl and ethyl esters) | Not specified for impurity C | Not specified for impurity C |
Note: The data presented is for various impurities of Sofosbuvir as specific data for "impurity C" was not consistently available across all studies. Researchers should validate their methods specifically for this compound.
Experimental Protocols
Below are detailed methodologies for the quantification of Sofosbuvir and its impurities based on published literature. These can serve as a starting point for developing and validating in-house methods for this compound.
Method 1: RP-HPLC with UV Detection[1]
-
Objective: To develop and validate a simple, specific, precise, and accurate RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Elution: Isocratic.
-
Detector: UV at 260.0 nm.
-
-
Sample Preparation:
-
Prepare a standard stock solution of Sofosbuvir and its impurity in a suitable diluent.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.
-
-
Validation Parameters:
-
Linearity: The method was found to be linear for a process-related impurity in the concentration range of 10-30 μg/ml.
-
LOD and LOQ: The LOD and LOQ for the impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively.
-
Method 2: LC-MS/MS for Quantification in Human Plasma[3]
-
Objective: To develop an effective high-performance Liquid Chromatography-tandem Mass Spectrophotometric (LC-MS/MS) method for the simultaneous quantitation of Sofosbuvir and Velpatasvir in spiked human plasma. While this method does not focus on impurity C, its principles can be adapted.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 1% formic acid.
-
Flow Rate: 600 µl/min.
-
Mass Spectrometry: MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Validation Parameters:
-
Linearity: The calibration curve for Sofosbuvir was linear over the range of 0.5 to 5000 ng/ml.
-
Accuracy and Precision: Intra and interday accuracy was within 98-102%, and precision (%CV) was ≤3.8%.
-
Extraction Recovery: The extraction recovery ranged from 96.70% to 98.30%.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound using HPLC-UV.
References
linearity, accuracy, and precision of the Sofosbuvir impurity C analytical method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Sofosbuvir impurity C, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The following sections present a review of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for which quantitative performance data is available, and discusses an alternative Ultra-Performance Liquid Chromatography (UPLC) method to offer insights into different chromatographic approaches.
Executive Summary
Data Presentation: Method Performance
The following table summarizes the available validation data for the analytical methods discussed.
| Parameter | RP-HPLC Method | UPLC Method |
| Linearity Range | 10 - 30 µg/mL[1] | Data not available for Impurity C |
| Correlation Coefficient (r²) | > 0.999 (Implied)[1] | Data not available for Impurity C |
| Precision (%RSD) | 0.043[1] | Data not available for Impurity C |
| Accuracy (% Recovery) | Data not available for Impurity C | Data not available for Impurity C |
| Limit of Detection (LOD) | 0.03% (0.12 µg)[1] | Data not available for Impurity C |
| Limit of Quantification (LOQ) | 1.50% (0.375 µg)[1] | Data not available for Impurity C |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the estimation of Sofosbuvir and its process-related phosphoryl impurity (Impurity C) in bulk and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Instrument: Liquid Chromatographic system with a UV detector and LC solution software.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260.0 nm.[1]
-
Temperature: Ambient.
-
Injection Volume: Not specified.
Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[1]
-
Standard Solution Preparation: Prepare a standard solution of the phosphoryl impurity at a concentration of 0.025 mg/mL in the diluent.[1]
-
Sample Solution Preparation: Dissolve 400 mg of Sofosbuvir bulk drug or an equivalent amount of powdered tablets in 100 mL of diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method (General for Sofosbuvir and Degradation Products)
While specific validation data for Impurity C is not available, UPLC methods have been developed for the analysis of Sofosbuvir and its degradation products, offering higher resolution and faster analysis times. The following is a representative protocol.
Chromatographic Conditions:
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm.
-
Mobile Phase: A gradient elution using a combination of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 2.5 µL.
Standard and Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of Sofosbuvir in methanol (B129727) and the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution Preparation: For tablets, weigh and powder ten tablets. Disperse an amount of powder equivalent to 400 mg of Sofosbuvir in a suitable solvent, sonicate, and filter. Dilute the filtrate to a suitable concentration with the mobile phase.
Mandatory Visualization
The following diagram illustrates the general workflow for the analytical method validation of this compound.
Caption: Workflow for Analytical Method Validation of this compound.
References
Comparative Analysis of Analytical Methods for the Detection and Quantification of Sofosbuvir Impurity C
This guide provides a comparative overview of two distinct high-performance liquid chromatography (HPLC) methods for the analysis of Sofosbuvir and its impurities, with a focus on the limit of detection (LOD) and limit of quantification (LOQ) for Sofosbuvir Impurity C. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Sofosbuvir.
Overview of Analytical Methods
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. For Sofosbuvir, a key antiviral drug, ensuring the purity profile is essential for its safety and efficacy. This compound is a known process-related impurity, specifically a diastereomer of Sofosbuvir. This guide compares a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for a phosphoryl impurity, presumed to be Impurity C, and an Ultra-High-Performance Liquid Chromatography (UPLC) method for the analysis of Sofosbuvir and its degradation products.
Quantitative Data Summary
The following table summarizes the reported Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound (referred to as "Phosphoryl Impurity" in the cited study) and Sofosbuvir itself by two different chromatographic methods. These values are crucial indicators of the sensitivity of each analytical method.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (as Phosphoryl Impurity) | RP-HPLC | 0.12 µg/mL[1] | 0.375 µg/mL[1] |
| Sofosbuvir | UPLC | 0.27 µg/mL[2] | 0.83 µg/mL[2] |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are essential for replicating the experimental conditions and achieving comparable results.
Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity
This method is a simple, specific, and accurate isocratic RP-HPLC technique for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[1]
-
Instrumentation: Liquid Chromatographic system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 260.0 nm.[1]
-
Temperature: Ambient.
-
LOD and LOQ Determination: Determined based on the signal-to-noise ratio as per ICH guidelines by injecting serial dilutions of standard solutions.[1]
Method 2: UPLC for Sofosbuvir and its Degradation Products
This stability-indicating UPLC method is superior to conventional RP-HPLC in terms of resolution, speed, and solvent consumption.[2]
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: X-Bridge C18 (100 × 4.6) mm, 2.5 µm.[2]
-
Mobile Phase: A gradient mixture of 0.1% formic acid buffer and acetonitrile.
-
Detection: UV detection, with the specific wavelength not detailed in the provided abstract.[2]
-
LOD and LOQ Determination: Calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the determination of impurities in a drug substance like Sofosbuvir using chromatographic methods.
Caption: Analytical workflow for Sofosbuvir impurity determination.
References
A Comparative Analysis of the Antiviral Activity of Sofosbuvir and Its Process Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activity of the direct-acting antiviral agent Sofosbuvir and its known process-related impurity, Sofosbuvir impurity C. The following sections present experimental data, outline key assay methodologies, and visualize the drug's mechanism of action and the workflow for its assessment. This document is intended to serve as a valuable resource for researchers in the field of antiviral drug development and quality control.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a potent nucleotide analog inhibitor of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[2][3] During the synthesis of Sofosbuvir, various impurities can be generated, one of which is this compound. Understanding the biological activity of such impurities is critical for ensuring the safety and efficacy of the final drug product. Available data indicates that this compound exhibits significantly lower antiviral activity compared to the parent drug.
Quantitative Comparison of Antiviral Activity
| Compound | Target | Assay | EC50 / IC50 (nM) | Antiviral Activity Level |
| Sofosbuvir | HCV NS5B Polymerase | HCV Replicon Assay | 32 - 130 (across genotypes 1-6)[4] | High |
| This compound | HCV NS5B Polymerase | HCV Replicon Assay | Not Quantified; Significantly > Sofosbuvir | Very Low to Inactive |
Note: The EC50 values for Sofosbuvir can vary depending on the HCV genotype and the specific cell line used in the assay. The data presented represents the mean EC50 range observed across various genotypes.
Mechanism of Action: Sofosbuvir
Sofosbuvir is a prodrug that, upon oral administration, is metabolized within hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[3]
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
comparative toxicological assessment of Sofosbuvir and its impurity C
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of the direct-acting antiviral agent Sofosbuvir and its process impurity, Sofosbuvir Impurity C. The information presented is intended to support research, development, and quality control activities within the pharmaceutical industry. Due to a lack of publicly available experimental toxicological data for this compound, this guide summarizes the established profile of Sofosbuvir and outlines the methodologies that can be employed to assess the toxicological risks of its impurities.
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that, after metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2][3][4][5] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure patient safety. This compound is a known process-related impurity. A thorough understanding of its toxicological potential in comparison to the active pharmaceutical ingredient (API) is crucial for setting appropriate specifications and ensuring the safety of the final drug product.
Toxicological Profile Comparison
Direct comparative experimental studies on the toxicology of Sofosbuvir versus its Impurity C are not available in the public domain. The following sections summarize the known toxicological data for Sofosbuvir and the limited available information for Impurity C.
Sofosbuvir
Sofosbuvir is generally considered to have a favorable safety profile.[5][6][7] Clinical and non-clinical studies have demonstrated a low potential for significant toxicity.
Table 1: Summary of Toxicological Data for Sofosbuvir
| Toxicological Endpoint | Assay/System | Results | Reference |
| Cytotoxicity | HepG2, Huh7, BxPC3, and CEM cells | No significant cytotoxicity observed at concentrations up to 100 µM. | Selleck Chemicals |
| Genotoxicity | In vitro cytokinesis-block micronucleus cytome assay in HepG2 cells | Did not increase the frequency of chromosomal damage; non-genotoxic. | --INVALID-LINK-- |
| General Toxicity | Human Clinical Trials | Most common adverse events are mild and include fatigue, headache, and nausea.[3][5] | DrugBank Online |
This compound
Specific experimental toxicological data for this compound (CAS No: 1496552-28-3) is not publicly available. A Material Safety Data Sheet (MSDS) provides basic hazard information but lacks detailed experimental results. In the absence of direct data, computational (in silico) toxicology methods are recommended by regulatory bodies like the ICH for the initial assessment of impurities.
Experimental Protocols
In the absence of specific data for Impurity C, this section provides detailed methodologies for key experiments that are fundamental in assessing the toxicological profile of any pharmaceutical compound.
In Vitro Cytotoxicity Assay: MTT Method
This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line (e.g., HepG2 human liver cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (Sofosbuvir and this compound)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sofosbuvir and this compound in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
In Vitro Genotoxicity Assay: Micronucleus Test
This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells is an indicator of genotoxic events.
Materials:
-
Human or mammalian cell line (e.g., CHO, V79, TK6, or HepG2)
-
Complete cell culture medium
-
Test compounds (Sofosbuvir and this compound)
-
Cytochalasin B (to block cytokinesis and produce binucleated cells)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI)
-
Microscope slides
-
Microscope with appropriate filters if using fluorescent stains
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of Sofosbuvir and this compound for a period that covers one to one and a half normal cell cycle lengths. Include appropriate negative and positive controls.
-
Cytokinesis Block: Add Cytochalasin B at a suitable time point after the start of the treatment to accumulate binucleated cells.
-
Cell Harvesting: After the total incubation time, harvest the cells by trypsinization.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Silico Toxicological Assessment Workflow
In the absence of experimental data, computational methods can predict the potential toxicity of a chemical based on its structure. This workflow is consistent with the principles outlined in the ICH M7 guideline for the assessment of mutagenic impurities.[8][9][10][11]
Principle: Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the toxicological properties of a chemical by comparing its structural features to those of a large database of chemicals with known toxicities. Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically used.
Procedure:
-
Data Input: Obtain the chemical structure of this compound in a suitable format (e.g., SMILES or MOL file).
-
Model Selection: Choose two complementary (Q)SAR software platforms (e.g., Derek Nexus for expert rule-based and Sarah Nexus for statistical-based predictions).
-
Prediction of Bacterial Mutagenicity (Ames Test): Run the chemical structure through both models to predict the outcome of a bacterial reverse mutation assay.
-
Analysis of Results:
-
Expert Rule-Based System: This system identifies structural alerts (substructures known to be associated with mutagenicity). The output will indicate if any alerts are present and provide supporting reasoning.
-
Statistical-Based System: This system compares the structure to similar compounds in its training set and provides a probability of mutagenicity.
-
-
-
If both models are negative, the impurity is likely non-mutagenic.
-
If both models are positive, the impurity is likely mutagenic.
-
-
Prediction of Other Endpoints: The same workflow can be applied to predict other toxicological endpoints such as carcinogenicity, skin sensitization, and hepatotoxicity, depending on the capabilities of the software used.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of Sofosbuvir and its impurities.
Caption: Metabolic activation pathway of Sofosbuvir.
Caption: Workflow for in silico toxicological assessment.
Conclusion
Sofosbuvir is a well-characterized drug with a favorable safety profile and is not considered genotoxic. There is a significant data gap regarding the toxicological profile of its process impurity, this compound. In the absence of experimental data, a risk-based approach should be taken, starting with in silico toxicological assessments to predict potential mutagenicity and other toxicities. If the in silico assessment raises concerns, or for definitive risk assessment, in vitro assays such as cytotoxicity and micronucleus tests should be conducted. This systematic approach will ensure a comprehensive understanding of the potential risks associated with this compound, thereby ensuring the overall safety and quality of the Sofosbuvir drug product.
References
- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir, a NS5B Polymerase Inhibitor in the treatment of Hepatitis C: A Review of its Clinical Potential | Semantic Scholar [semanticscholar.org]
- 8. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mn-am.com [mn-am.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Sofosbuvir Impurity C
For researchers and scientists engaged in the development of antiviral therapies, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Sofosbuvir impurity C, a substance encountered during the synthesis of the hepatitis C medication Sofosbuvir, requires meticulous disposal procedures to mitigate potential hazards and adhere to regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this specific chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Therefore, stringent adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1].
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of it in accordance with local, state, and federal regulations[1][2].
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: From the moment it is generated, this compound must be classified as hazardous waste[2].
-
Segregation: Do not mix this compound with other waste streams unless compatibility has been verified. It is critical to segregate incompatible chemicals to prevent violent reactions or the emission of flammable or poisonous gases[3]. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[3].
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is chemically compatible with this compound and is in good condition, free from damage or leaks[3][4]. Plastic containers are often preferred for chemical waste[2]. The container must have a secure, leak-proof closure[4].
-
Proper Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the building and room number where the waste was generated[3]. The label should also list all chemical constituents, including percentages or volumes if it is a mixture[3].
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[2][3].
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid waste[2].
-
Container Management: Keep the waste container securely capped at all times, except when adding waste[3]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[3].
-
Inspections: The SAA must be inspected weekly for any signs of leakage[3].
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EH&S): Once the container is full or has been in the SAA for up to 12 months, contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for pickup[2][5].
-
Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][6]. Your EH&S office will ensure that the disposal process is compliant with all applicable regulations.
Quantitative Data for Laboratory Waste Management
While specific quantitative disposal limits for this compound are not available, the following table summarizes general quantitative guidelines for the accumulation of hazardous waste in a laboratory setting as mandated by regulatory bodies.
| Parameter | Guideline | Regulatory Body/Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | EPA (40 CFR § 262.15)[5] |
| Maximum Volume of P-Listed Waste in SAA | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[2] |
| Maximum Accumulation Time in SAA | Up to 12 months (as long as volume limits are not exceeded) | University of Pennsylvania EHRS[2] |
| Time to Remove Full Container from SAA | Within 3 calendar days | Central Washington University[3] |
| EPA Fines for Violations | Up to $70,117 per violation, per day | University of Pennsylvania EHRS[2] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Personal protective equipment for handling Sofosbuvir impurity C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Sofosbuvir impurity C. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Chemical Identifier:
-
Name: this compound
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]
Signal Word: Warning[2]
It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and working in a well-ventilated area to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on the identified hazards.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Respiratory | N95 respirator, FFP2/FFP3 mask, or Powered Air-Purifying Respirator (PAPR)[3] | To prevent inhalation of airborne particles and potential respiratory irritation.[2][3] |
| Hands | Chemical-resistant nitrile gloves[3] | To protect hands from skin irritation and chemical exposure.[2][3] |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk | To prevent serious eye irritation from dust or splashes.[2] |
| Body | Disposable gown or Tyvek coverall[3] | To protect the body from contamination and chemical exposure.[2][3] |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the recommended procedure.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Before entering the designated area, don all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound within the ventilated enclosure to prevent the dispersion of dust.
-
Dissolving: Add the weighed compound to the appropriate solvent in a suitable container. Gently agitate to dissolve.
-
Experimentation: Carry out the experimental procedures as planned, ensuring all manipulations are performed within the designated and controlled area.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all work surfaces and equipment using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers, used PPE, and experimental waste, in accordance with local, state, and federal regulations. The Safety Data Sheet advises disposing of contents/container in accordance with local regulation.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the gown, and then eye and respiratory protection. Wash hands thoroughly after removing all PPE.
-
-
Emergency Procedures:
-
Spill: In case of a spill, contain the material with an inert absorbent and clean the area with a suitable decontaminating agent. Ensure proper PPE is worn during cleanup.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]
-
Ingestion: Rinse the mouth.[2] Do not induce vomiting.
-
-
In all cases of exposure, seek medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
